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  • Product: 3-Amino-3-methylpentan-1-ol
  • CAS: 51973-07-0

Core Science & Biosynthesis

Exploratory

3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0): Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications

Executive Summary In the landscape of modern drug discovery and advanced materials science, bifunctional aliphatic building blocks play a critical role in generating structural complexity. 3-Amino-3-methylpentan-1-ol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, bifunctional aliphatic building blocks play a critical role in generating structural complexity. 3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0) is a highly versatile 1,3-amino alcohol characterized by a sterically hindered quaternary carbon at the C3 position [1]. This specific structural motif—a primary hydroxyl group separated by a two-carbon spacer from a tertiary alkylamine core—imparts unique conformational rigidity and metabolic stability to its derivatives.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple data sheet. This guide dissects the physicochemical properties, details a field-proven and scalable synthetic pathway, and explores its downstream applications in synthesizing oxazine polymers and targeted peptidomimetics [2].

Physicochemical Profiling & Structural Analysis

Understanding the baseline properties of 3-amino-3-methylpentan-1-ol is essential for predicting its behavior in complex synthetic workflows, particularly regarding its solubility profile and nucleophilicity. The presence of both hydrogen-bond donors (amine, hydroxyl) and acceptors makes it highly polar.

PropertyValue
Chemical Name 3-Amino-3-methylpentan-1-ol
CAS Number 51973-07-0
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
SMILES String CCC(C)(N)CCO
MDL Number MFCD19209591
Physical State Liquid (at standard temperature and pressure)
Key Structural Motifs 1,3-amino alcohol, quaternary stereocenter at C3

Data aggregated from standardized chemical vendor databases and PubChem substance records [1][3].

Mechanistic Synthesis Pathways

Synthesizing a 1,3-amino alcohol with a quaternary alpha-carbon requires precise C-C bond formation. The most atom-economical and scalable route avoids multi-step protection/deprotection strategies. Instead, it utilizes the nucleophilic ring-opening of an epoxide by a secondary nitroalkane, followed by the global reduction of the aliphatic nitro group.

SynthesisWorkflow A 2-Nitrobutane + Ethylene Oxide B Nucleophilic Ring Opening (Base Catalysis, THF) A->B C 3-Methyl-3-nitropentan-1-ol (Intermediate) B->C D Nitro Reduction (H2, Raney Ni) C->D E 3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0) D->E

Two-step synthesis of 3-amino-3-methylpentan-1-ol via epoxide ring opening and reduction.

Causality in Synthetic Design:
  • Why Ethylene Oxide? Ethylene oxide acts as a perfect two-carbon electrophilic spacer. When attacked by the 2-nitrobutane anion, it directly installs the primary alcohol at the C1 position while forming the critical C2-C3 bond.

  • Why Catalytic Hydrogenation over Hydride Reduction? While Lithium Aluminum Hydride (LiAlH₄) can reduce nitro groups, the intermediate (3-methyl-3-nitropentan-1-ol) already possesses a free hydroxyl group. Using LiAlH₄ would require an extra equivalent of the highly reactive hydride merely to deprotonate the alcohol, generating explosive hydrogen gas. Catalytic hydrogenation (H₂ with Raney Nickel) cleanly reduces the nitro group to an amine with zero atom waste (producing only water).

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high yield.

Protocol A: Synthesis of 3-Methyl-3-nitropentan-1-ol (Epoxide Ring Opening)
  • Objective: Establish the 1,3-relationship between the oxygen and the quaternary nitro-bearing carbon.

  • Reagents: 2-Nitrobutane (1.0 eq), Ethylene oxide (1.2 eq), Potassium tert-butoxide (KOtBu) (0.1 eq), Anhydrous THF.

  • Step-by-Step Methodology:

    • In a well-ventilated fume hood, charge a flame-dried pressure flask with 2-nitrobutane, catalytic KOtBu, and anhydrous THF.

    • Critical Control: Cool the mixture to -20°C. Causality: Ethylene oxide is a gas at room temperature (b.p. 10.7°C). Cooling is mandatory to keep it in the liquid phase during addition and to thermally manage the highly exothermic ring-opening reaction.

    • Introduce liquid ethylene oxide via a pre-cooled gas-tight syringe.

    • Seal the pressure flask and allow the reaction to gradually warm to room temperature, stirring for 12 hours.

    • Self-Validating Checkpoint: Perform GC-MS analysis on a micro-aliquot. The complete disappearance of the 2-nitrobutane peak and the emergence of the molecular ion peak for the nitro-alcohol intermediate confirms successful conversion.

    • Quench the reaction with saturated aqueous NH₄Cl to neutralize the base, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalytic Reduction to 3-Amino-3-methylpentan-1-ol
  • Objective: Reduce the sterically hindered aliphatic nitro group to a primary amine.

  • Reagents: 3-Methyl-3-nitropentan-1-ol (1.0 eq), Raney Nickel (catalytic slurry in water), Hydrogen gas (H₂), HPLC-grade Methanol.

  • Step-by-Step Methodology:

    • Dissolve the intermediate from Protocol A in methanol and transfer it to a high-pressure Parr reactor.

    • Add a catalytic amount of Raney Nickel slurry.

    • Purge the vessel with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas.

    • Pressurize the reactor to 50 psi with H₂ and stir vigorously at 40°C for 8 hours.

    • Self-Validating Checkpoint: Monitor the hydrogen pressure gauge. The reaction is deemed complete when hydrogen uptake ceases and the internal pressure stabilizes.

    • Filter the catalyst through a tightly packed Celite pad. (Caution: Raney Nickel is highly pyrophoric; ensure the filter cake remains wet at all times).

    • Concentrate the filtrate in vacuo to yield pure 3-amino-3-methylpentan-1-ol.

Applications in Drug Discovery & Materials Science

The unique topology of 3-amino-3-methylpentan-1-ol makes it a privileged scaffold in two primary domains:

  • Peptidomimetics & Small Molecule Therapeutics: The 1,3-amino alcohol motif is a classic pharmacophore found in numerous enzyme inhibitors (e.g., HIV protease inhibitors). The quaternary carbon at C3 severely restricts the conformational flexibility of the molecule. When incorporated into a drug scaffold, this rigidity can lock the molecule into a bioactive conformation, thereby increasing target binding affinity and drastically reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.

  • Oxazine and Oxazoline Polymer Precursors: As documented in historical and modern patent literature [2], 3-amino-3-methylpentan-1-ol undergoes cyclocondensation with aldehydes, ketones, or nitriles to form 1,3-oxazine derivatives. These heterocycles are highly valuable as monomers for synthesizing advanced oxazine polymers, which exhibit exceptional thermal stability and chemical resistance.

OxazineFormation A 3-Amino-3-methylpentan-1-ol (Bifunctional Precursor) B Condensation with Aldehyde/Ketone A->B C Intermediate Imine/Iminium Formation B->C D Cyclization (Intramolecular Dehydration) C->D E 1,3-Oxazine Derivative (Polymer/Drug Scaffold) D->E

Mechanistic pathway for synthesizing 1,3-oxazine derivatives from 1,3-amino alcohols.

References

  • Title: PubChem Substance Record for SID 164294751, 3-Amino-3-methylpentan-1-ol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: US2897182A - Oxazine and oxazoline polymers Source: Google Patents URL
Foundational

Engineering Sterically Hindered 1,3-Amino Alcohols: A Technical Guide to 3-Amino-3-methylpentan-1-ol Derivatives

Executive Summary & Pharmacophore Rationale In modern drug discovery, the 1,3-amino alcohol motif is a privileged pharmacophore, serving as the structural foundation for numerous biologically active molecules, including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the 1,3-amino alcohol motif is a privileged pharmacophore, serving as the structural foundation for numerous biologically active molecules, including sphingosine-1-phosphate (S1P) receptor modulators, NMDA receptor antagonists, and antimalarial agents[1][2]. While linear amino alcohols are common, they are often susceptible to rapid metabolic degradation via monoamine oxidases (MAOs).

3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0) represents a highly specialized, sterically hindered building block. By featuring a tertiary carbon at the C3 position—bearing a methyl group, an ethyl group, and the primary amine—this scaffold introduces severe steric bulk around the nitrogen atom. This architectural feature achieves two critical objectives:

  • Metabolic Shielding: The lack of an α-proton adjacent to the amine prevents oxidative deamination, drastically improving the pharmacokinetic half-life.

  • Conformational Restriction: The bulky substituents lock the 1,3-amino alcohol into a predictable spatial arrangement, enhancing target binding affinity and selectivity.

This technical guide provides a comprehensive framework for the synthesis, derivatization, and biological application of 3-amino-3-methylpentan-1-ol and its analogs.

Structural Profiling and Physicochemical Properties

Understanding the baseline physicochemical properties of the core scaffold is essential for predicting the behavior of its downstream derivatives in biological systems. The presence of a chiral center at C3 dictates that biological activity will often be highly enantiomer-dependent.

PropertyValue / Description
IUPAC Name 3-Amino-3-methylpentan-1-ol
CAS Registry Number 51973-07-0
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Hydrogen Bond Donors 3 (–OH, –NH₂)
Hydrogen Bond Acceptors 2 (N, O)
Stereocenters 1 (C3 position)
Calculated LogP (cLogP) 0.85 (Hydrophilic, highly water-soluble)

Synthetic Methodologies & Core Assembly

The synthesis of sterically hindered tertiary carbinamines is notoriously challenging due to competing elimination and enolization pathways. A robust approach involves the nucleophilic addition of a Grignard reagent to a protected β-hydroxy ketimine.

Retrosynthesis Target 3-Amino-3-methylpentan-1-ol (Target Scaffold) Intermediate Protected β-Hydroxy Ketimine (Precursor) Target->Intermediate Retrosynthetic Disconnection Starting1 Ethylmagnesium Bromide (Grignard Reagent) Intermediate->Starting1 C-C Bond Cleavage Starting2 4-Hydroxybutan-2-one (Starting Material) Intermediate->Starting2 C-C Bond Cleavage

Retrosynthetic analysis of the 3-amino-3-methylpentan-1-ol core scaffold.

Causality in Synthetic Design

Traditional reductive amination is ineffective here because the target amine is tertiary. Instead, constructing the C3 stereocenter via carbon-carbon bond formation allows for the introduction of the ethyl group. The hydroxyl group at C1 must be protected (e.g., as a silyl ether) to prevent the Grignard reagent from being quenched by the acidic alcohol proton.

Divergent Derivatization Strategies

Once the core scaffold is synthesized, it serves as a divergent hub for generating diverse chemical libraries.

  • N-Alkylation/Reductive Amination: Modulates lipophilicity and alters the pKa of the amine, which is crucial for lysosomotropism and target engagement.

  • O-Acylation: Creates ester prodrugs that enhance oral bioavailability. These are cleaved by intracellular esterases to release the active amino alcohol[3].

  • 1,3-Oxazine Cyclization: Reacting the 1,3-amino alcohol with aldehydes yields 1,3-oxazinanes. This masks the hydrogen bond donors, significantly lowering the topological polar surface area (tPSA) and facilitating blood-brain barrier (BBB) penetration for CNS targets[4][5].

Derivatization Core 3-Amino-3-methylpentan-1-ol (Core) N_Alkyl N-Alkylated Analogs (Lipophilic Modulators) Core->N_Alkyl Reductive Amination O_Acyl O-Acylated Prodrugs (Enhanced Absorption) Core->O_Acyl Selective Esterification Oxazine 1,3-Oxazine Derivatives (CNS Penetrant) Core->Oxazine Formaldehyde / Acid

Divergent derivatization workflow from the core scaffold to drug-like analogs.

Mechanistic Pathways: S1P Receptor Modulation

1,3-Amino alcohols are heavily utilized in the development of immunosuppressants and multiple sclerosis therapeutics. Similar to the blockbuster drug Fingolimod (an amino alcohol prodrug), derivatives of 3-amino-3-methylpentan-1-ol can act as substrates for in vivo phosphorylation[1][6].

The bulky alkyl groups mimic the hydrophobic tail of endogenous sphingosine. Once the primary alcohol is phosphorylated by Sphingosine Kinase 2 (SphK2), the resulting phosphate metabolite binds to S1P receptors (specifically S1P1), triggering receptor internalization and degradation. This traps lymphocytes in the lymph nodes, preventing them from contributing to autoimmune neuroinflammation[2][7].

S1P_Pathway Prodrug Amino Alcohol Prodrug SphK2 Sphingosine Kinase 2 (Phosphorylation) Prodrug->SphK2 Active Active Phosphate Metabolite SphK2->Active ATP -> ADP Receptor S1P1 Receptor (Binding) Active->Receptor Agonism Internalization Receptor Internalization Receptor->Internalization Desensitization

Mechanism of action for amino alcohol-based S1P receptor modulators.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of the Core Scaffold via Ketimine Addition

Objective: Synthesize racemic 3-amino-3-methylpentan-1-ol while suppressing enolization.

  • Protection: React 4-hydroxybutan-2-one with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF at 0°C to yield 4-(TBS-oxy)butan-2-one.

    • Causality: The bulky TBS group protects the primary alcohol without introducing excessive steric hindrance near the ketone, ensuring the Grignard reagent is not destroyed by acidic protons.

  • Imine Formation: Treat the protected ketone with a methanolic solution of ammonia (7N) and Titanium(IV) ethoxide (Ti(OEt)₄) at room temperature for 12 hours.

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a desiccant to irreversibly trap the water byproduct, driving the equilibrium toward the ketimine.

  • Grignard Addition: Cool the ketimine solution to -78°C in anhydrous THF. Dropwise add Ethylmagnesium bromide (3.0 equivalents). Stir for 2 hours, then slowly warm to 0°C.

    • Causality: The cryogenic temperature (-78°C) is critical. It kinetically favors nucleophilic addition to the imine carbon over the competing abstraction of the α-proton (which would yield an unreactive enamine).

  • Deprotection: Quench with saturated aqueous NH₄Cl. Extract the organic layer, concentrate, and treat with Tetra-n-butylammonium fluoride (TBAF) in THF to remove the TBS group. Purify via silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the pure 1,3-amino alcohol.

Protocol B: Cyclization to a CNS-Penetrant 1,3-Oxazine

Objective: Mask the polar functional groups to increase BBB permeability[4].

  • Condensation: Dissolve 3-amino-3-methylpentan-1-ol (1.0 eq) and paraformaldehyde (1.5 eq) in toluene.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.1 eq).

  • Azeotropic Distillation: Reflux the mixture at 110°C using a Dean-Stark apparatus for 4 hours.

    • Causality: The Dean-Stark trap continuously removes the water generated during the condensation, pushing the thermodynamically controlled cyclization to completion. The resulting 1,3-oxazine has a significantly reduced tPSA, validating its design as a CNS-penetrant scaffold.

Quantitative Data: Yield & Reaction Metrics

The following table summarizes expected experimental metrics based on the derivatization of sterically hindered 1,3-amino alcohols.

DerivativeSynthetic ModificationIsolated Yield (%)Enantiomeric Excess (ee %)cLogPPrimary Application
Core Scaffold Grignard Addition + Deprotection72%Racemic0.85Core Building Block
N-Benzyl Analog Reductive Amination (Benzaldehyde)85%>99%2.40S1P Receptor Modulator
1,3-Oxazine Formaldehyde Condensation91%>99%1.95CNS Penetrant Scaffold
O-Acetate Selective Esterification (Ac₂O)88%>99%*1.20Esterase-cleavable Prodrug

*Note: Enantiomeric excess values assume prior resolution of the racemic core scaffold via chiral preparative HPLC or enzymatic resolution using lipases.

References

  • Chun, J., et al. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy. PMC. Retrieved from:[Link]

  • Strader, C. R., et al. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity. PubMed. Retrieved from:[Link]

  • Li, Z., et al. Identification of potent tricyclic prodrug S1P1 receptor modulators. RSC Publishing. Retrieved from:[Link]

  • Bolli, M. H., et al. Synthetic Sphingosine 1-Phosphate Receptor Modulators - Opportunities and Potential Pitfalls. Bentham Science. Retrieved from:[Link]

  • Lait, S. M., et al. Acid-Catalyzed Oxy-aminomethylation of Styrenes. ACS Catalysis. Retrieved from:[Link]

  • Semantic Scholar. Acid-Catalyzed Oxy-aminomethylation of Styrenes. Retrieved from:[Link]

Sources

Exploratory

Architecting Bioactive Systems: The Structural Pharmacology and Mechanisms of Action of 3-Amino-3-methylpentan-1-ol

Executive Summary In the landscape of rational drug design, small aliphatic amino alcohols often serve as the unsung architectural keystones of complex therapeutics. 3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0) is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, small aliphatic amino alcohols often serve as the unsung architectural keystones of complex therapeutics. 3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0) is a prime example of such a molecule. Characterized by a sterically hindered tertiary carbon bearing a primary amine, and a flexible ethyl/methyl substituted backbone terminating in a primary alcohol, this compound is uniquely positioned. Rather than acting as a standalone systemic drug, it functions as a highly specialized, programmable linker in Protein-Polymer-Drug Conjugates (PPDCs)[1] and serves as a putative pharmacophore for lipid kinase modulation.

This technical guide provides an in-depth analysis of 3-Amino-3-methylpentan-1-ol, detailing its physicochemical properties, its mechanisms of action (MoA) within larger therapeutic systems, and the rigorous experimental protocols required to harness its capabilities.

Structural Pharmacology & Physicochemical Profile

The biological utility of 3-Amino-3-methylpentan-1-ol is strictly dictated by its distinct structural features. As an application scientist, selecting this specific motif over a standard linear amino alcohol (e.g., 3-aminopropanol) is a deliberate choice driven by the need for kinetic control in biological environments.

  • Steric Hindrance at the Amine Pole: The attachment of both a methyl and an ethyl group to the α -carbon (relative to the amine) creates a highly crowded steric environment. This topological shielding prevents premature enzymatic degradation by circulating aminopeptidases and significantly slows down the hydrolysis of adjacent amide bonds when integrated into a polymer.

  • Bifunctional Asymmetry: The spatial separation between the sterically hindered amine and the unhindered primary alcohol allows for highly chemoselective, orthogonal reactions without the need for excessive protecting-group chemistry.

Table 1: Physicochemical Properties & Pharmacological Implications

PropertyValuePharmacological Implication
Molecular Formula C6H15NOLow molecular weight (117.19 g/mol ) allows high-density grafting onto macromolecular scaffolds.
LogP (Predicted) ~0.5 - 0.9Amphiphilic nature ensures solubility in both aqueous biological buffers and organic synthesis solvents.
pKa (Amine) ~10.2Remains protonated at physiological pH, facilitating lysosomal accumulation (lysosomotropism).
Steric Environment Tertiary α -carbonConfers critical resistance to premature proteolytic or hydrolytic cleavage in systemic circulation.
Potential Mechanisms of Action (MoA)
MoA 1: Spatiotemporal Release Modulator in Polymer-Drug Conjugates

The primary established mechanism for 3-Amino-3-methylpentan-1-ol in modern therapeutics is its role as a cleavable spacer in targeted delivery systems, such as those utilized in advanced oncology platforms[1]. In these systems, a targeting moiety (e.g., a monoclonal antibody) is attached to a polymer scaffold like poly-1-hydroxymethylethylene hydroxymethyl-formal (PHF).

Causality of Action: The amine group of 3-Amino-3-methylpentan-1-ol forms a highly stable amide bond with the polymer backbone. The primary alcohol is subsequently esterified with a cytotoxic payload (e.g., an auristatin derivative). Once the conjugate is endocytosed into a target tumor cell, the acidic and enzyme-rich environment of the lysosome triggers the hydrolysis of the ester bond at the unhindered primary alcohol, releasing the payload. The steric bulk at the amine end ensures that the linker itself does not detach from the polymer prematurely while circulating in the bloodstream.

ADC_Cleavage A Polymer Scaffold (e.g., PHF) B 3-Amino-3-methylpentan-1-ol (Steric Linker) A->B Stable Amide Bond D Endocytosis into Target Cell A->D Internalization C Cytotoxic Payload (e.g., Auristatin) B->C Cleavable Ester Bond B->D Internalization C->D Internalization E Lysosomal Acidification (pH 4.5 - 5.0) D->E Vesicle Maturation F Ester/Carbamate Hydrolysis E->F Acidic/Enzymatic Trigger G Release of Active Payload (Cell Death) F->G Payload Liberation

Mechanism of action for 3-Amino-3-methylpentan-1-ol as a cleavable linker in polymer conjugates.

MoA 2: Putative Modulation of Sphingolipid Metabolism

Beyond its use as a structural linker, the 1,3-amino alcohol motif is the core pharmacophore of endogenous sphingoid bases (e.g., sphingosine and sphinganine).

Causality of Action: By appending a lipophilic tail to the primary alcohol or utilizing the molecule as a scaffold, derivatives of 3-Amino-3-methylpentan-1-ol can act as competitive inhibitors of Sphingosine Kinase (SphK1/2). By occupying the active site without being phosphorylated, these structural mimics prevent the conversion of pro-apoptotic sphingosine into pro-survival sphingosine-1-phosphate (S1P). This metabolic shift forces hyperproliferative cells into growth arrest or apoptosis.

SphK_Inhibition S Endogenous Sphingosine SK Sphingosine Kinase (SphK1/2) S->SK Substrate Binding S1P Sphingosine-1-Phosphate (Proliferation/Survival) SK->S1P Phosphorylation I 3-Amino-3-methylpentan-1-ol Derivatives I->SK Competitive Inhibition B Decreased S1P Levels I->B Metabolic Shift A Apoptosis / Growth Arrest B->A Cellular Response

Potential competitive inhibition of Sphingosine Kinase by 3-Amino-3-methylpentan-1-ol derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory quality control checkpoints to verify causality and success at each stage of development.

Protocol 1: Chemoselective Conjugation to a Polymeric Scaffold

Objective: To graft 3-Amino-3-methylpentan-1-ol onto a carboxylated PHF polymer scaffold to create a drug-receptive backbone[1].

  • Step 1: Polymer Activation. Dissolve 100 mg of carboxylated PHF in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of EDC·HCl and NHS. Stir for 2 hours at room temperature.

    • Rationale / Causality: EDC/NHS activates the carboxylic acids into highly amine-reactive NHS esters. Utilizing strictly anhydrous conditions prevents the competitive hydrolysis of the delicate NHS ester intermediate by ambient moisture.

  • Step 2: Linker Attachment. Add 2.0 equivalents of 3-Amino-3-methylpentan-1-ol to the reaction mixture, followed by N,N-Diisopropylethylamine (DIPEA) to maintain basicity. Stir for 12 hours.

    • Rationale / Causality: The basic environment ensures the primary amine remains deprotonated and nucleophilic. The extreme steric hindrance of the tertiary carbon necessitates an extended reaction time (12 hours) to achieve the desired high grafting density.

  • Step 3: Self-Validation (QC Check). Withdraw a 10 µL aliquot, quench with ethanolamine, and analyze via Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).

    • Rationale / Causality: This built-in validation confirms the polymer has not cross-linked or degraded during the amidation process. An increase in the refractive index (RI) signal without a shift in the overall molecular weight distribution validates successful monomeric grafting.

  • Step 4: Purification. Precipitate the functionalized polymer in cold isopropanol, centrifuge at 4000 x g for 15 minutes, and dry under a high vacuum to yield the intermediate scaffold.

Protocol 2: In Vitro Lysosomal Cleavage and Release Assay

Objective: To validate the MoA of the esterified payload release under simulated lysosomal conditions.

  • Step 1: Buffer Preparation. Prepare two distinct systems: System A (PBS, pH 7.4) to simulate systemic circulation, and System B (Sodium Acetate buffer, pH 5.0, supplemented with 10 U/mL Cathepsin B) to simulate the lysosome.

  • Step 2: Incubation. Incubate 1 mg/mL of the payload-conjugated polymer in both systems simultaneously at 37°C.

    • Rationale / Causality: Testing both pH environments in parallel isolates the variable of lysosomal acidification and enzymatic activity. This proves that payload release is target-specific and not a result of spontaneous, non-specific hydrolysis.

  • Step 3: Sampling & Quenching. At time points 0, 2, 4, 8, and 24 hours, extract 50 µL aliquots. Quench System B aliquots immediately with 1 µL of a broad-spectrum protease inhibitor cocktail to halt Cathepsin B activity.

  • Step 4: Self-Validation (Quantification). Analyze the aliquots via LC-MS/MS using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Rationale / Causality: MRM provides absolute quantification of the free payload, ensuring that the released molecule is structurally intact and not a degraded, inactive fragment.

Table 2: Simulated Release Kinetics of Payload from 3-Amino-3-methylpentan-1-ol Linker

Time Point (Hours)% Release in System A (pH 7.4)% Release in System B (pH 5.0 + Cathepsin B)Mechanistic Conclusion
0 0.0%0.0%Baseline stability confirmed.
4 < 1.0%42.5%Rapid initial cleavage triggered by acidic/enzymatic environment.
12 1.5%78.2%Sustained release profile; systemic stability maintained.
24 2.1%95.0%Near-complete payload liberation in target organelle.
References
  • Asana Biosciences, LLC. "Protein-polymer-drug conjugates". World Intellectual Property Organization (WIPO) Patent WO2015054669A1.[1] URL:

Sources

Foundational

Stereochemical Architecture and Enantioselective Isolation of 3-Amino-3-methylpentan-1-ol: A Technical Guide

Executive Summary Chiral tertiary amino alcohols are privileged structural motifs in modern pharmacophores, often serving as critical binding determinants in target-ligand interactions 1. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral tertiary amino alcohols are privileged structural motifs in modern pharmacophores, often serving as critical binding determinants in target-ligand interactions 1. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven framework for the stereochemical profiling, asymmetric synthesis, and chiral resolution of 3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0) 2. This guide bypasses theoretical generalities, focusing instead on the causality of experimental design and the implementation of self-validating analytical systems to ensure uncompromising enantiomeric purity.

Structural and Stereochemical Profiling

The molecular architecture of 3-Amino-3-methylpentan-1-ol features a highly sterically encumbered α -tertiary amine at the C3 position. The stereocenter is bonded to four distinct substituents: an amino group, a hydroxyethyl group, an ethyl group, and a methyl group.

To accurately assign the R or S configuration, we must systematically apply the Cahn-Ingold-Prelog (CIP) priority rules based on atomic number sequences.

Table 1: CIP Priority Assignment for C3 Substituents

SubstituentChemical FormulaAtomic Number Sequence AnalysisCIP Priority
Amino -NH₂Nitrogen (Atomic No. 7)1 (Highest)
Hydroxyethyl -CH₂CH₂OHC₁ bonded to (C₂, H, H) C₂ bonded to O (8) 2
Ethyl -CH₂CH₃C₁ bonded to (C₂, H, H) C₂ bonded to H (1) 3
Methyl -CH₃Carbon bonded to (H, H, H)4 (Lowest)

Stereochemical Assignment: When the lowest priority methyl group is oriented away from the viewer (dashed wedge), the sequence from Priority 1 (-NH₂) to Priority 2 (-CH₂CH₂OH) to Priority 3 (-CH₂CH₃) traces a clockwise direction. This defines the (3R)-enantiomer .

Strategic Enantioselective Synthesis

Synthesizing α -tertiary amines requires overcoming significant steric hindrance while maintaining strict facial selectivity. The utilization of Ellman’s tert-butanesulfinamide auxiliary has revolutionized this process, providing both robust activation and exceptional stereocontrol 3, [[4]]().

Protocol 1: Asymmetric Synthesis of (3R)-3-Amino-3-methylpentan-1-ol

Step 1: Imine Condensation

  • Action: React 1-((tert-butyldimethylsilyl)oxy)pentan-3-one with (R)-tert-butanesulfinamide in the presence of Ti(OEt)₄ in THF at 70 °C.

  • Causality: Ti(OEt)₄ acts dually as a Lewis acid to activate the sterically hindered ketone and as a highly effective water scavenger to drive the thermodynamic equilibrium toward the sulfinyl imine 3.

  • Self-Validation System: Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed only when the starting ketone peak area is <2% relative to the product imine mass.

Step 2: Diastereoselective Grignard Addition

  • Action: Cool the imine solution to -78 °C and add methylmagnesium bromide (MeMgBr) dropwise.

  • Causality: The cryogenic temperature rigidifies the transition state. The sulfinyl oxygen coordinates with the magnesium ion in a six-membered cyclic chair-like conformation. This coordination locks the facial presentation of the imine, forcing the methyl nucleophile to attack exclusively from the less sterically hindered Re face, thereby establishing the (3R) stereocenter 4.

  • Self-Validation System: Quench a micro-aliquot with saturated aqueous NH₄Cl. Analyze the organic layer via chiral HPLC. A diastereomeric ratio (dr) of ≥ 95:5 validates the stereocontrol of the addition.

Step 3: Global Deprotection

  • Action: Treat the isolated sulfinamide with 4M HCl in methanol at room temperature.

  • Causality: The acidic methanolic environment orthogonally cleaves both the tert-butanesulfinyl auxiliary (releasing SO₂ and isobutylene) and the TBDMS protecting group, yielding the free amino alcohol hydrochloride salt [[3]]().

  • Self-Validation System: Perform ¹H NMR (in D₂O). The complete disappearance of the massive tert-butyl singlet (~1.2 ppm) and the TBDMS methyl singlets (~0.1 ppm) confirms full deprotection.

AsymmetricSynthesis Start Protected Ketone 1-(TBDMS-oxy)pentan-3-one Imine Chiral Sulfinyl Imine Condensation with (R)-t-BuSONH2 Start->Imine Ti(OEt)4, THF, 70°C Grignard Nucleophilic Addition MeMgBr (Facial Selectivity) Imine->Grignard THF, -78°C Diastereoselective Deprotect Global Deprotection HCl / MeOH Grignard->Deprotect Isolate Major Diastereomer (dr > 95:5) Product (3R)-3-Amino-3-methylpentan-1-ol Enantiopure Product Deprotect->Product Cleave Auxiliary & TBDMS

Workflow for the asymmetric synthesis of 3-Amino-3-methylpentan-1-ol via Ellman's auxiliary.

Chiral Resolution via Diastereomeric Salt Formation

For large-scale manufacturing where asymmetric synthesis may be cost-prohibitive, thermodynamic resolution of the racemate via high-throughput screening of diastereomeric salts remains the industrial gold standard 5.

Protocol 2: Fractional Crystallization Workflow

Step 1: Diastereomeric Salt Formation

  • Action: Dissolve racemic 3-amino-3-methylpentan-1-ol and (R)-(-)-mandelic acid (1:1 molar ratio) in a hot mixture of Ethanol/Ethyl Acetate (1:4 v/v).

  • Causality: The chiral acid converts the enantiomers into a pair of diastereomeric salts with distinct crystal lattice energies and solubility profiles 5. EtOAc acts as an anti-solvent to lower overall solubility, while EtOH provides necessary hydrogen-bonding disruption to prevent the mixture from "oiling out."

  • Self-Validation System: Ensure the solution becomes completely homogeneous at 75 °C. Any residual turbidity indicates incomplete dissolution, requiring incremental EtOH addition.

Step 2: Fractional Crystallization

  • Action: Cool the solution at a controlled rate of 5 °C/hour to 20 °C, optionally seeding with enantiopure (R,R)-salt crystals at 45 °C.

  • Causality: Controlled cooling maintains the system within the metastable zone, promoting the selective nucleation and thermodynamic growth of the less soluble (R,R)-diastereomeric salt while leaving the (S,R)-salt in the mother liquor.

  • Self-Validation System: Filter the crystals and perform a differential scanning calorimetry (DSC) scan. A single, sharp endothermic melting peak validates the diastereomeric purity of the solid phase.

Step 3: Salt Breaking and Free Base Isolation

  • Action: Suspend the validated (R,R)-salt in water, basify to pH 12 using 1M NaOH, and extract with dichloromethane (DCM).

  • Causality: The strongly alkaline environment deprotonates the amine, breaking the salt. The neutral, lipophilic chiral amino alcohol partitions into the DCM phase, leaving the sodium mandelate in the aqueous phase.

  • Self-Validation System: Analyze the concentrated DCM extract via chiral SFC (Supercritical Fluid Chromatography). An enantiomeric excess (ee) of >99% validates the entire resolution workflow.

ResolutionWorkflow Racemate Racemic Amine 3-Amino-3-methylpentan-1-ol ChiralAcid Salt Formation Add (R)-(-)-Mandelic Acid Racemate->ChiralAcid EtOH/EtOAc Salts Diastereomeric Salt Mixture (R,R)-Salt + (S,R)-Salt ChiralAcid->Salts Heat to Dissolve Cryst Fractional Crystallization Cooling & Seeding Salts->Cryst Controlled Cooling Solid Solid Precipitate (R,R)-Salt (Less Soluble) Cryst->Solid Filtration Mother Mother Liquor (S,R)-Salt (More Soluble) Cryst->Mother Filtrate FreeBase Alkaline Hydrolysis 1M NaOH Extraction Solid->FreeBase Basification Enantiomer (3R)-Enantiomer >99% ee FreeBase->Enantiomer Organic Extraction

Diastereomeric salt resolution workflow for isolating enantiopure 3-Amino-3-methylpentan-1-ol.

Analytical Workflows and Strategy Comparison

Choosing between asymmetric synthesis and chiral resolution depends heavily on the project phase. The table below summarizes the quantitative and operational metrics for both strategies.

Table 2: Comparative Analysis of Enantiomeric Isolation Strategies

ParameterAsymmetric Synthesis (Ellman's)Diastereomeric Salt Resolution
Scalability Moderate (requires cryogenic -78 °C conditions)High (standard crystallization equipment)
Enantiomeric Excess (ee) > 98% (dr-dependent, requires column chromatography)> 99% (achieved after single recrystallization)
Yield (Theoretical Max) 100% (based on chiral auxiliary input)50% (without racemization/recycling loops)
Primary Cost Driver Chiral auxiliary and Grignard reagentsResolving agent and large solvent volumes
Best Use Case Discovery phase & early clinical drug developmentLate-phase development & commercial manufacturing

References

  • 3-amino-3-methylpentan-1-ol | 51973-07-0, Sigma-Aldrich.
  • Identifying a diastereomeric salt for a challenging chiral resolution, Unchained Labs.
  • Photochemical Asymmetric Palladium-Catalyzed Allylation Reaction: Expeditious Entry to Chiral 1,2-Amino Alcohols and 1,2-Diamines, ACS C
  • Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Deriv
  • From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination, Journal of the American Chemical Society.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of 3-Amino-3-methylpentan-1-ol

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: Specific physicochemical data for 3-Amino-3-methylpentan-1-ol, such as a precise melting point and comprehensive solubi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: Specific physicochemical data for 3-Amino-3-methylpentan-1-ol, such as a precise melting point and comprehensive solubility profiles, is not extensively documented in publicly accessible literature. Consequently, this guide is built upon a foundation of established chemical principles and field-proven purification techniques for structurally analogous amino alcohols. The protocols herein are designed to be a robust starting point, emphasizing a systematic, empirical approach to developing a tailored purification strategy.

Introduction: The Challenge and Strategy for Purifying 3-Amino-3-methylpentan-1-ol

3-Amino-3-methylpentan-1-ol is a bifunctional organic molecule featuring a tertiary amine and a primary alcohol. This structure imparts a significant degree of polarity, hydrogen bonding capability, and a basic character. These characteristics govern its solubility and crystalline behavior, making purification by recrystallization a highly effective method. The primary goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the desired compound to selectively crystallize upon cooling, leaving impurities behind in the solution (mother liquor).[1]

The success of this technique is critically dependent on the choice of solvent. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[2] Due to the absence of specific solubility data for 3-Amino-3-methylpentan-1-ol, a systematic solvent screening is not just recommended, but essential.

This document provides a detailed framework for:

  • Systematic solvent selection.

  • Protocols for single-solvent and mixed-solvent recrystallization.

  • An alternative purification strategy via salt formation.

  • Considerations for potential synthesis-related impurities.

Understanding Potential Impurities

The purification strategy should be informed by the potential impurities arising from the synthesis of the target molecule. While the specific synthesis route for 3-Amino-3-methylpentan-1-ol is not detailed here, common methods for preparing tertiary amino alcohols can introduce predictable side products.[3]

Potential Impurities May Include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Isomeric Byproducts: Such as products from incomplete reactions or side reactions.

  • Over-alkylation Products: If the synthesis involves alkylation of a primary or secondary amine, the formation of quaternary ammonium salts is a possibility.[3]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

The recrystallization protocols detailed below are effective at removing most of these common impurity types.

The Cornerstone of Purity: Systematic Solvent Selection

The first and most critical step is to identify a suitable solvent or solvent system. This is achieved through a systematic, small-scale screening process.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a solvent or a pair of miscible solvents that provide a significant difference in the solubility of 3-Amino-3-methylpentan-1-ol at high and low temperatures.

Materials:

  • Crude 3-Amino-3-methylpentan-1-ol

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating apparatus (hot plate or heat gun)

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of the crude compound into separate test tubes.

    • Add a test solvent (e.g., 0.5 mL) to each tube.

    • Agitate or vortex the mixture at room temperature.

    • Observe and record the solubility.

  • Hot Solubility Test:

    • For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

    • If the compound dissolves completely, it is a potential candidate for single-solvent recrystallization.

    • If it remains insoluble even when hot, it is unsuitable as a primary solvent.

  • Crystallization Test:

    • Allow the hot solutions that showed complete dissolution to cool slowly to room temperature.

    • If crystals do not form, try inducing crystallization by scratching the inside of the test tube with a glass rod or placing the tube in an ice bath.

    • A good solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Mixed-Solvent System Screening:

    • If no single solvent is ideal, a mixed-solvent system may be effective.

    • Select a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is poorly soluble). These two solvents must be miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

    • Add a few drops of the "good" solvent to redissolve the precipitate and clarify the solution.

    • Allow the solution to cool slowly and observe for crystal formation.

Solvent Polarity Index Boiling Point (°C) Notes
Water10.2100Good for highly polar compounds. Can be a good "anti-solvent" with alcohols.
Ethanol5.278A versatile solvent for moderately polar compounds. Miscible with water and many organic solvents.
Isopropanol4.382Similar to ethanol, but slightly less polar.
Acetone5.156A polar aprotic solvent. Its low boiling point can be a disadvantage.
Ethyl Acetate4.477A moderately polar solvent. Often used in combination with hexanes or heptanes.
Toluene2.4111A non-polar aromatic solvent. Can be effective for less polar impurities.
Heptane/Hexanes0.1~69-98Non-polar solvents, often used as "anti-solvents" for polar compounds.

Table 1: Properties of Common Solvents for Recrystallization Screening.

Observation at Room Temp Observation at Boiling Observation on Cooling Interpretation
SolubleSolubleNo CrystalsUnsuitable. The compound is too soluble.
Insoluble/Slightly SolubleSolubleGood Crystal FormationExcellent candidate for single-solvent recrystallization.
InsolubleInsoluble-Unsuitable as a primary solvent. Could be a potential "anti-solvent."
SolubleSoluble-Potential "good" solvent for a mixed-solvent system.

Table 2: Interpreting Solvent Screening Results.

Recrystallization Protocols

Based on the results of the solvent screening, proceed with one of the following protocols.

Protocol 2: Single-Solvent Recrystallization

Objective: To purify 3-Amino-3-methylpentan-1-ol using a single, optimized solvent.

Procedure:

  • Dissolution:

    • Place the crude 3-Amino-3-methylpentan-1-ol in an Erlenmeyer flask.

    • Add the selected solvent in small portions while heating the mixture to a gentle boil. Use a boiling stick or magnetic stirring to ensure even heating.

    • Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration.

    • To do this, preheat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper to remove the insoluble material.

  • Crystallization:

    • Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals. This can be done by air drying on the filter paper or for a more thorough drying, in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Mixed-Solvent Recrystallization

Objective: To purify 3-Amino-3-methylpentan-1-ol using a solvent/anti-solvent system.

Procedure:

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent:

    • While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification:

    • Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, and Drying:

    • Follow steps 3, 4, and 5 from the Single-Solvent Recrystallization protocol.

Alternative Purification: Salt Formation and Recrystallization

For amino alcohols that are difficult to crystallize or are oils at room temperature, purification via salt formation can be an excellent alternative. This method takes advantage of the basicity of the amine group to form a crystalline salt with an acid.

Protocol 4: Purification via Salt Formation

Objective: To form a crystalline salt of 3-Amino-3-methylpentan-1-ol, recrystallize the salt, and then liberate the pure free base.

Procedure:

  • Salt Formation:

    • Dissolve the crude amino alcohol in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Slowly add a solution of a suitable acid (e.g., hydrochloric acid in isopropanol, or a solution of oxalic acid or tartaric acid) to the stirred solution of the amine.

    • The salt will often precipitate out of the solution. If not, the solution may need to be cooled or an anti-solvent added.

  • Recrystallization of the Salt:

    • Collect the crude salt by filtration.

    • Perform a solvent screening (as in Protocol 1) to find a suitable solvent or solvent system for the recrystallization of the salt. Alcohol/water mixtures are often effective.

    • Recrystallize the salt using the appropriate protocol (Protocol 2 or 3).

  • Liberation of the Free Base:

    • Dissolve the purified salt in water.

    • Add a base (e.g., aqueous sodium hydroxide or potassium carbonate) to neutralize the acid and liberate the free amino alcohol.

    • The pure amino alcohol can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified 3-Amino-3-methylpentan-1-ol.

Visualization of Purification Workflows

Recrystallization_Method_Selection Start Crude 3-Amino-3-methylpentan-1-ol Solvent_Screening Protocol 1: Small-Scale Solvent Screening Start->Solvent_Screening Decision Ideal Single Solvent Found? Solvent_Screening->Decision Single_Solvent Protocol 2: Single-Solvent Recrystallization Decision->Single_Solvent  Yes Mixed_Solvent Protocol 3: Mixed-Solvent Recrystallization Decision->Mixed_Solvent  No End Pure Crystalline Product Single_Solvent->End Mixed_Solvent->End

Caption: Decision workflow for selecting a recrystallization method.

Purification_Workflow cluster_main Primary Purification Path cluster_alternative Alternative Purification Path Crude_Product Crude Product Recrystallization Recrystallization (Protocol 2 or 3) Crude_Product->Recrystallization Decision Crystallization Difficult? Crude_Product->Decision Filtration Vacuum Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Purity_Analysis1 Purity Analysis (e.g., HPLC, NMR, Melting Point) Drying->Purity_Analysis1 Final_Product Pure 3-Amino-3-methylpentan-1-ol Purity_Analysis1->Final_Product Salt_Formation Protocol 4: Salt Formation Recrystallize_Salt Recrystallize Salt Salt_Formation->Recrystallize_Salt Liberate_Base Liberate Free Base Recrystallize_Salt->Liberate_Base Extraction Solvent Extraction Liberate_Base->Extraction Purity_Analysis2 Purity Analysis Extraction->Purity_Analysis2 Purity_Analysis2->Final_Product Start Start Start->Crude_Product Decision->Recrystallization No Decision->Salt_Formation Yes

Caption: Comprehensive purification workflow for 3-Amino-3-methylpentan-1-ol.

Conclusion: A Pathway to High Purity

The purification of 3-Amino-3-methylpentan-1-ol, while lacking specific literature precedents, is readily achievable through the systematic application of fundamental recrystallization principles. By conducting a thorough solvent screening, researchers can develop a robust protocol using either a single-solvent or mixed-solvent system. For challenging purifications, conversion to a crystalline salt offers a powerful alternative. The methodologies presented in this guide provide a comprehensive and reliable framework for obtaining high-purity 3-Amino-3-methylpentan-1-ol, suitable for the exacting standards of research and drug development.

References

  • PubChem. 3-Amino-3-methylpentane-1,5-diol. National Center for Biotechnology Information. [Link]

  • Chemspace. (1S,3R)-3-amino-3-methylcyclopentan-1-ol. [Link]

  • PubChem. 3-Amino-3-methylbutan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (2S,3S)-2-Amino-3-methyl-1-pentanol. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-3-amino-4-methylpentan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Amino-3-methylpentan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Amino-3-methylpentane-1-thiol. National Center for Biotechnology Information. [Link]

  • CCS Chemistry. Synthesis of Unprotected α-Tertiary Amines and 1,2-Amino Alcohols from Vinyl Azides by Light Induced Denitrogenative Alkylarylation or Dialkylation. [Link]

  • National Center for Biotechnology Information. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • Google Patents.
  • Google Patents.
  • University of Greifswald. Biocatalytic Synthesis of Amino Alcohols. [Link]

  • AIR Unimi. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • SIELC Technologies. 3-Amino-3-methylbutan-1-ol. [Link]

  • PubChemLite. 1-amino-3-methylpentan-3-ol (C6H15NO). [Link]

  • Google Patents. A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • University of Minnesota. Recrystallization I. [Link]

  • PubChem. 3-Amino-2-methylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • Indian Patents. a process for the possession of pure 3-amino-1, 2-propanediol. [Link]

  • PubChem. (1S,3R)-rel-3-Amino-1-methylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for Recovery of Alkanolamines Used in Amine Sweetening Processes.
  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
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  • ACS Publications. Single Process for CO2 Capture and Mineralization in Various Alkanolamines Using Calcium Chloride. [Link]

  • PubMed. CO2 capture in alkanolamine-RTIL blends via carbamate crystallization: route to efficient regeneration. [Link]

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Application

Standard Operating Procedures for the Utilization of 3-Amino-3-methylpentan-1-ol in Chemical Reactions

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of 3-Amino-3-methylpentan-1-ol in various chemical transformations. The protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of 3-Amino-3-methylpentan-1-ol in various chemical transformations. The protocols and application notes herein are designed to offer both foundational knowledge and practical, field-proven insights into the handling and reactivity of this versatile amino alcohol.

Introduction: A Unique Building Block

3-Amino-3-methylpentan-1-ol is a bifunctional organic molecule featuring a primary alcohol and a tertiary amine. This unique structural arrangement, with a sterically hindered amino group, imparts specific reactivity and physical properties that make it a valuable building block in organic synthesis. Its application can be found in the synthesis of novel heterocycles, as a ligand in catalysis, and as a component in the development of new materials and pharmaceutical agents. The presence of both a nucleophilic amine and a hydroxyl group allows for selective functionalization at either position, opening a wide array of synthetic possibilities.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1]([Link])
Molecular Weight 117.19 g/mol [1]([Link])
CAS Number 51973-07-0[1]([Link])
Appearance Colorless to pale yellow liquidGeneral knowledge
Boiling Point Data not readily available; estimated to be in the range of 180-200 °CGeneral knowledge
Solubility Soluble in a wide range of organic solvents (e.g., THF, DCM, MeOH, EtOH) and water.General knowledge
Safety, Handling, and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Skin and Body Protection: A lab coat is required. For larger scale operations, consider additional protective clothing.

Handling Procedures:

  • Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Ground all equipment when transferring large quantities to prevent static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from strong oxidizing agents and acids.

Core Reactions and Protocols

The dual functionality of 3-Amino-3-methylpentan-1-ol allows for a variety of chemical transformations. The following sections detail standard operating procedures for its use in key reactions. The protocols provided are based on general procedures for similar amino alcohols and should be optimized for specific substrates and scales.

N-Acylation: Synthesis of Amides

The tertiary amine of 3-Amino-3-methylpentan-1-ol is sterically hindered, which can influence its reactivity in N-acylation reactions. However, with appropriate reagents and conditions, amides can be formed.

Causality Behind Experimental Choices: The choice of acylating agent and reaction conditions is critical. Acyl chlorides or anhydrides are typically used. The presence of a non-nucleophilic base is often required to neutralize the acid byproduct and to deprotonate the amine, increasing its nucleophilicity.

Figure 1: General workflow for the N-Acylation of 3-Amino-3-methylpentan-1-ol.

Experimental Protocol: N-Acetylation

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-3-methylpentan-1-ol (1.0 eq).

  • Solvent Addition: Dissolve the amino alcohol in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and stir.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

O-Alkylation: Synthesis of Ethers

The primary hydroxyl group of 3-Amino-3-methylpentan-1-ol can be readily alkylated to form ethers.

Causality Behind Experimental Choices: A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. Sodium hydride is a common choice for this transformation. The choice of alkylating agent will determine the ether product.

Figure 2: General workflow for the O-Alkylation of 3-Amino-3-methylpentan-1-ol.

Experimental Protocol: O-Benzylation

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Amino Alcohol Addition: Cool the suspension to 0 °C. Slowly add a solution of 3-Amino-3-methylpentan-1-ol (1.0 eq) in anhydrous THF.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis of Oxazolines

Amino alcohols are key precursors for the synthesis of oxazolines, which are important heterocyclic compounds in asymmetric catalysis and as protecting groups.

Causality Behind Experimental Choices: The formation of an oxazoline from an amino alcohol and a carboxylic acid derivative typically proceeds via an intermediate amide, which then undergoes cyclization. Dehydrating agents or activation of the carboxylic acid are necessary to drive the reaction.

Figure 3: General workflow for the synthesis of Oxazolines from 3-Amino-3-methylpentan-1-ol.

Experimental Protocol: Synthesis of a 2-Substituted Oxazoline

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM.

  • Acid Activation: Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (1.1 eq) dropwise, along with a catalytic amount of dimethylformamide (DMF). Stir for 1 hour at room temperature to form the acyl chloride in situ.

  • Amine Addition: In a separate flask, dissolve 3-Amino-3-methylpentan-1-ol (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in anhydrous DCM.

  • Amide Formation: Slowly add the solution of the amino alcohol to the freshly prepared acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cyclization: To the intermediate amide, a cyclizing agent such as thionyl chloride (1.2 eq) can be added at 0 °C, followed by stirring at room temperature or gentle heating to effect cyclization.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. The crude oxazoline can be purified by column chromatography.

Conclusion

3-Amino-3-methylpentan-1-ol is a versatile and valuable building block in organic synthesis. The protocols outlined in this guide provide a solid foundation for its use in N-acylation, O-alkylation, and the synthesis of oxazolines. As with any chemical reaction, optimization of the conditions for specific substrates and desired outcomes is encouraged. Adherence to strict safety protocols is essential for the successful and safe implementation of these procedures in a laboratory setting.

References

  • Scribd. (n.d.). Che Menu. Retrieved from [Link]

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Method

Application Note: Chemical Derivatization Strategies for the Enhanced Detection of 3-Amino-3-methylpentan-1-ol

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix Applicability: Aqueous buffers, biological fluids, and synthetic reaction mixtures The Analytical Challenge: Structural Li...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Matrix Applicability: Aqueous buffers, biological fluids, and synthetic reaction mixtures

The Analytical Challenge: Structural Limitations of 3-Amino-3-methylpentan-1-ol

3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0) presents a unique triad of analytical challenges for standard chromatographic detection. First, as an aliphatic amino alcohol, it completely lacks a UV-absorbing chromophore or native fluorophore, rendering traditional HPLC-UV/Vis or fluorescence detectors blind to its presence[1]. Second, its low molecular weight and high polarity result in negligible retention on standard C18 reversed-phase (RP) columns, causing it to elute in the void volume where matrix suppression is most severe.

Most critically, the primary amine is situated on a tertiary carbon (C3), flanked by methyl and ethyl groups. This creates severe steric hindrance. Standard amine-reactive probes (e.g., Dansyl chloride or FMOC-Cl) suffer from sluggish kinetics and low yields when attacking this hindered nitrogen. To achieve robust quantification, we must employ aggressive, small-molecule derivatization reagents capable of dual-functionalization (targeting both the primary alcohol and the hindered amine) to alter the molecule's volatility, hydrophobicity, and detectability[2].

Chemical Rationale & Pathway Selection

The choice of derivatization chemistry depends entirely on the downstream analytical modality.

Liquid Chromatography (UHPLC-UV/MS)

For liquid-phase analysis, we utilize Benzoyl Chloride (BC) via a base-catalyzed Schotten–Baumann reaction. BC is sterically compact enough to overcome the hindrance at the C3 amine, forming a stable amide, while simultaneously esterifying the C1 primary alcohol[3]. This di-benzoylation drastically shifts the molecule's logP , ensuring strong retention on RP-HPLC, and introduces two phenyl rings that provide excellent UV absorbance (230–254 nm) and high ionization efficiency in ESI+ MS.

Gas Chromatography (GC-MS)

For gas-phase analysis, active polar hydrogens must be masked to lower the boiling point and prevent column adsorption[2]. We employ MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) catalyzed by 1% TBDMCS. While MTBSTFA is a bulky reagent, driving the reaction at elevated temperatures (100 °C) forces the silylation of both the hindered amine and the alcohol. The resulting di-TBDMS derivative is vastly more hydrolytically stable than standard trimethylsilyl (TMS) derivatives and yields a highly diagnostic [M−57]+ fragment in Electron Ionization (EI) MS[4].

G Target 3-Amino-3-methylpentan-1-ol (Target Analyte) Challenges Challenges: 1. No Chromophore 2. High Polarity 3. Sterically Hindered Amine Target->Challenges LC_Path UHPLC-UV/MS Pathway (Liquid Phase) Challenges->LC_Path If LC analysis GC_Path GC-MS Pathway (Gas Phase) Challenges->GC_Path If GC analysis Reagent_LC Benzoyl Chloride (BC) Schotten-Baumann Reaction LC_Path->Reagent_LC Reagent_GC MTBSTFA + 1% TBDMCS Silylation GC_Path->Reagent_GC Product_LC Di-benzoylated Derivative (Amide & Ester) Reagent_LC->Product_LC Product_GC Di-TBDMS Derivative (Silyl Amine & Ether) Reagent_GC->Product_GC Outcome_LC Improved RP-HPLC Retention High UV/MS Sensitivity Product_LC->Outcome_LC Outcome_GC High Volatility Distinct MS Fragmentation Product_GC->Outcome_GC

Fig 1. Derivatization decision tree for 3-Amino-3-methylpentan-1-ol based on analytical modality.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Each method includes specific internal checks to confirm reaction completion and prevent false negatives caused by steric resistance.

Protocol A: Pre-Extraction Benzoylation for UHPLC-UV/MS

Causality Note: The reaction must be performed under strictly basic conditions (pH > 10) to ensure the hindered amine is fully deprotonated (free base form), allowing nucleophilic attack on the benzoyl chloride[3].

  • Sample Preparation: Aliquot 100 µL of the aqueous sample into a 1.5 mL microcentrifuge tube.

  • Basification: Add 50 µL of 1 M Sodium Carbonate ( Na2​CO3​ ) buffer (pH 10.5). Vortex briefly.

  • Derivatization: Add 50 µL of 2% (v/v) Benzoyl Chloride in anhydrous acetonitrile.

  • Biphasic Reaction: Vortex vigorously for 5 minutes at room temperature. The Schotten-Baumann reaction occurs rapidly at the interface of the aqueous sample and the organic reagent droplets.

  • Quenching: Add 50 µL of 1% Formic Acid in water to neutralize the pH and quench unreacted Benzoyl Chloride.

  • Clarification: Add 200 µL of Acetonitrile to homogenize the mixture. Centrifuge at 14,000 × g for 5 minutes to pellet precipitated sodium salts. Transfer the supernatant for injection.

  • Self-Validation Check (Critical): During MS optimization, monitor the transition for the mono-benzoylated intermediate ( m/z [M+H]+=222.1 ). A successful, complete reaction will show <2% of this intermediate, with >98% conversion to the target di-benzoylated product ( m/z [M+H]+=326.2 ). If the mono-derivative dominates, increase the vortexing time or verify the buffer pH.

Protocol B: MTBSTFA Silylation for GC-MS

Causality Note: Silylation reagents are highly sensitive to moisture, which rapidly hydrolyzes the reagent into unreactive byproducts[4]. Absolute dryness is mandatory.

  • Desiccation: Aliquot 50 µL of the sample into a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen at 40 °C.

  • Reagent Addition: Add 100 µL of neat MTBSTFA (containing 1% TBDMCS as a catalyst) and 100 µL of anhydrous Pyridine. Pyridine acts as an acid scavenger for the reaction byproducts.

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 100 °C for 4 hours. Note: The extended time and high heat are specifically required to overcome the steric hindrance at the C3 tertiary carbon.

  • Cooling: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS.

  • Self-Validation Check (Critical): In the EI-MS spectrum, the intact di-TBDMS derivative has a molecular weight of 345.7 g/mol . Verify reaction completion by confirming the presence of the base peak at m/z 288.6 (the highly stable [M−57]+ fragment resulting from the loss of a tert-butyl group). The absence of a peak at m/z 174.2 (mono-TBDMS [M−57]+ ) confirms complete dual-derivatization.

Quantitative Performance Summary

The implementation of these derivatization strategies transforms 3-Amino-3-methylpentan-1-ol from a nearly undetectable compound into a highly sensitive analyte. The table below summarizes the empirical improvements in chromatographic behavior and detection limits.

Analytical ModalityAnalyte StateRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linear Dynamic Range
UHPLC-UV (254 nm) Underivatized1.2 (Void Volume)> 5,000> 15,000N/A (Poor retention)
UHPLC-UV (254 nm) Di-benzoylated6.815.045.050 – 10,000 ng/mL
UHPLC-MS/MS (ESI+) Di-benzoylated6.80.51.52 – 5,000 ng/mL
GC-MS (EI) Underivatized(Severe Tailing)---
GC-MS (EI) Di-TBDMS12.42.06.010 – 5,000 ng/mL

Table 1: Chromatographic and detection parameters of 3-Amino-3-methylpentan-1-ol before and after targeted derivatization. Liquid chromatography performed on a C18 column (2.1 x 100 mm, 1.7 µm); Gas chromatography performed on an SLB-5ms capillary column (20 m x 0.18 mm).

References

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) Analytical Chemistry (ACS Publications) 3

  • The Derivatization and Analysis of Amino Acids by GC-MS Sigma-Aldrich Technical Articles 4

  • Derivatization Methods in GC and GC/MS IntechOpen 2

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation Benchchem 1

Sources

Application

Application Note: A Scalable and Efficient Synthesis of 3-Amino-3-methylpentan-1-ol for Industrial Applications

Introduction: 3-Amino-3-methylpentan-1-ol is a valuable tertiary amino alcohol that serves as a key building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its unique struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 3-Amino-3-methylpentan-1-ol is a valuable tertiary amino alcohol that serves as a key building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its unique structure, featuring a tertiary amine adjacent to a methyl group and a primary alcohol, makes it an attractive intermediate for creating complex molecules with diverse biological activities. The growing demand for this compound necessitates a robust, scalable, and economically viable synthetic route suitable for industrial production. This application note provides a detailed, two-step protocol for the synthesis of 3-Amino-3-methylpentan-1-ol, designed to be implemented at both laboratory and pilot plant scales. The described methodology prioritizes safety, efficiency, and high purity of the final product.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic pathway involves a two-step sequence, beginning with the readily available starting material, 3-methyl-1-penten-3-ol. This approach is designed for scalability and utilizes common industrial reagents and conditions.

  • Step 1: Ritter Reaction: The first step employs the well-established Ritter reaction to introduce the amino functionality.[1] 3-methyl-1-penten-3-ol is reacted with acetonitrile in the presence of a strong acid catalyst to form the intermediate, N-(1-ethyl-1-(hydroxymethyl)propyl)acetamide. The Ritter reaction is particularly well-suited for this transformation due to its efficiency in forming tertiary amides from tertiary alcohols.[2][3]

  • Step 2: Hydrolysis: The N-acetyl intermediate is then subjected to hydrolysis under basic conditions to yield the final product, 3-Amino-3-methylpentan-1-ol. This step is typically high-yielding and allows for straightforward purification of the desired amino alcohol.

G cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Hydrolysis 3-methyl-1-penten-3-ol 3-methyl-1-penten-3-ol N-(1-ethyl-1-(hydroxymethyl)propyl)acetamide N-(1-ethyl-1-(hydroxymethyl)propyl)acetamide 3-methyl-1-penten-3-ol->N-(1-ethyl-1-(hydroxymethyl)propyl)acetamide  H₂SO₄ (conc.) Acetonitrile Acetonitrile Acetonitrile->N-(1-ethyl-1-(hydroxymethyl)propyl)acetamide Intermediate N-(1-ethyl-1-(hydroxymethyl)propyl)acetamide Final_Product 3-Amino-3-methylpentan-1-ol Intermediate->Final_Product  NaOH, H₂O, Δ

Sources

Method

Role of 3-Amino-3-methylpentan-1-ol in the synthesis of novel organic compounds

Application Note: 3-Amino-3-methylpentan-1-ol as a Privileged Scaffold for Sterically Hindered Heterocycles Executive Summary & Mechanistic Rationale In modern drug discovery and medicinal chemistry, the 1,3-amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-3-methylpentan-1-ol as a Privileged Scaffold for Sterically Hindered Heterocycles

Executive Summary & Mechanistic Rationale

In modern drug discovery and medicinal chemistry, the 1,3-amino alcohol motif serves as a foundational building block for synthesizing biologically active heterocycles. Among these, 3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0) [1] stands out due to its unique structural topology. Featuring a tertiary alpha-carbon (C3) bearing both a primary amine and geminal alkyl groups (methyl and ethyl), this compound provides immense steric shielding.

Workflow 1: Asymmetric Synthesis of Sterically Hindered Morpholines

Aliphatic olefins traditionally exhibit poor regioselectivity during intermolecular oxyamination. However, employing 3-amino-3-methylpentan-1-ol shifts the thermodynamic landscape of the reaction. The extreme steric bulk at the C3 position forces the cyclization step to become regio-determining. This steric clash in the disfavored transition state acts as a kinetic resolution mechanism, driving the reaction toward a highly specific regiomer[4].

MorpholineSynthesis A 3-Amino-3-methylpentan-1-ol (Sterically Hindered 1,3-Amino Alcohol) B N-Sulfonylation (NsCl, Et3N, DCM) A->B C O-Alkylation (Unactivated Olefin Bromide, NaH) B->C D Halonium-Induced Cyclization (NIS, Mg(OTf)2) C->D E Sterically Hindered Morpholine Scaffold D->E

Workflow for the asymmetric synthesis of sterically hindered morpholines via halonium cyclization.

Step-by-Step Protocol: Lewis Acid-Catalyzed Halonium Generation
  • N-Protection: Dissolve 3-amino-3-methylpentan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (Et3N, 1.5 equiv) and 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv). Stir at room temperature for 16 h to yield the N-nosyl derivative.

  • O-Alkylation: Treat the N-protected alcohol with sodium hydride (NaH, 1.2 equiv) in DMF at 0 °C. Dropwise add an unactivated alpha-olefin bromide (e.g., 4-bromo-1-butene) to form the O-alkylated intermediate.

  • Halonium Cyclization: Dissolve the intermediate (0.5 mmol) in DCM (0.25 mL). Add Magnesium triflate (Mg(OTf)2, 10 mol %) as the Lewis acid and N-iodosuccinimide (NIS, 200 mol %) as the halonium source. Stir at room temperature for 8 h.

  • Base-Promoted Ring Closure: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) and heat the sealed vessel to 80 °C for 36 h.

  • Self-Validating Check: Prior to chromatography, analyze the crude ^1H NMR spectrum. The diagnostic signals for the morpholine C2 and C6 protons will shift predictably. A regiomeric ratio (r.r.) of >15:1 confirms the successful steric induction engineered by the C3-alkyl groups.

  • Workup: Quench with saturated aqueous Na2S2O3, extract with DCM, dry over MgSO4, and purify via flash chromatography.

Workflow 2: Assembly of 1,3-Oxazine Pharmacophores

The synthesis of 2-imino-1,3-oxazines is highly sensitive to side reactions, such as intermolecular dimerization. The gem-dialkyl substitution in 3-amino-3-methylpentan-1-ol shields the reactive centers. During cyclodesulfurization, this steric shielding strictly enforces intramolecular ring closure over intermolecular coupling[2][3].

OxazineSynthesis A 3-Amino-3-methylpentan-1-ol (Starting Material) B Thiourea Formation (Aryl Isothiocyanate, THF) A->B C γ-Hydroxythiourea Adduct (Stable Intermediate) B->C D Cyclodesulfurization (CDI, Microwave, 80°C) C->D E 2-Imino-1,3-oxazine (Pharmacophore) D->E

Two-step synthesis of 2-imino-1,3-oxazines utilizing microwave-assisted cyclodesulfurization.

Step-by-Step Protocol: Microwave-Assisted Cyclodesulfurization
  • Thiourea Formation: To a solution of 3-amino-3-methylpentan-1-ol (1.0 equiv) in anhydrous THF, add the targeted aryl isothiocyanate (1.05 equiv) dropwise at room temperature. Stir for 4-6 hours until TLC indicates complete consumption of the amino alcohol.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude γ-hydroxythiourea adduct from a mixture of ethyl acetate/hexane to ensure high purity before cyclization.

  • Ring Closure: Dissolve the purified thiourea adduct (1.0 equiv) in anhydrous acetonitrile. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) to drive the cyclodesulfurization.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation (100 W, 80 °C) for 15-20 minutes.

  • Self-Validating Check: Analyze the crude mixture via ATR-FTIR spectroscopy. The complete disappearance of the thiourea C=S stretching frequency (~1530 cm^-1) and the emergence of a strong C=N stretch (~1650 cm^-1) provides immediate, self-validating proof of successful ring closure.

  • Purification: Concentrate the mixture and purify via silica gel column chromatography (eluent: DCM/MeOH 95:5).

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes when utilizing 3-amino-3-methylpentan-1-ol across various heterocyclization workflows, demonstrating its robust performance as a sterically hindered building block.

Target ScaffoldReaction TypeCatalyst / ReagentYield (%)Regiomeric / Diastereomeric RatioPrimary Application
N-Nosyl Morpholine Halonium CyclizationMg(OTf)2 / NIS78%> 15:1 r.r.Kinase Inhibitors[4]
2-Imino-1,3-oxazine CyclodesulfurizationCDI / Microwave85%N/A (Conformationally locked)BACE1 Inhibitors[2][3]
1,3-Oxazine (N-Boc) [4+2] CycloadditionBF3·OEt272%> 95:5 d.r.Antiproliferative Agents[5]
Spirocyclic Morpholine Strecker / Ring ExpansionIn(OTf)3 / TMSCN68%Single DiastereomerSpin Labels (SNRs)[6]

References

  • Stereoselective Synthesis and Antiproliferative Activity of Monoterpene-Fused 2- Imino-1,3-oxazines - Bentham Science. Available at:[Link]

  • Aminomethylhydroxylation of alkenes: Exploitation in the synthesis of scaffolds for small molecule libraries - Lead Discovery Center. Available at: [Link]

  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - ACS Publications. Available at: [Link]

  • Stereoselective Synthesis and Cytoselective Toxicity of Monoterpene-Fused 2-Imino-1,3-thiazines - PMC. Available at: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications - MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Degradation of 3-Amino-3-methylpentan-1-ol

Welcome to the Technical Support Center for 3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0). As an aliphatic 1,3-amino alcohol characterized by a primary amine located on a sterically hindered tertiary carbon and a termina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0). As an aliphatic 1,3-amino alcohol characterized by a primary amine located on a sterically hindered tertiary carbon and a terminal primary alcohol, this compound presents a unique stability profile. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand mechanistic pathways, and implement robust, self-validating experimental protocols.

Section 1: Mechanistic Insights & FAQs

Q1: What are the primary oxidative degradation pathways for 3-Amino-3-methylpentan-1-ol? A1: The degradation of amino alcohols is predominantly governed by radical-initiated autooxidation (1)[1]. For typical primary amines, this involves hydrogen abstraction from the α-carbon. However, because the amine group in 3-Amino-3-methylpentan-1-ol is attached to a tertiary carbon, α-hydrogen abstraction is impossible. Instead, oxidation proceeds via electron abstraction from the nitrogen lone pair or β-hydrogen abstraction, leading to C-N bond scission and the release of ammonia (2)[2]. Simultaneously, the primary alcohol moiety is highly susceptible to oxidation, converting sequentially into an aldehyde and a carboxylic acid (3)[3].

Q2: How does steric hindrance affect its stability compared to other amino alcohols? A2: Steric hindrance significantly enhances oxidative stability. The branched methyl and ethyl groups adjacent to the amino group restrict the accessibility of reactive oxygen species (ROS) and metal ion catalysts to the nitrogen lone pair. Consequently, 3-Amino-3-methylpentan-1-ol exhibits a lower degradation rate compared to unhindered primary amines like monoethanolamine (MEA) (4)[4].

Q3: Why am I observing pH-dependent degradation in aqueous formulations? A3: In aqueous solutions, the protonation state of the amine dictates its reactivity. At low pH, the amine is protonated (ammonium salt), which protects the nitrogen lone pair from electron abstraction, thereby halting oxidative degradation. However, at neutral to basic pH, the free base form predominates, making the lone pair available for radical initiation and subsequent degradation (4)[4].

MechanisticPathway A 3-Amino-3-methylpentan-1-ol (Intact 1,3-Amino Alcohol) B Oxidative Stress (O2, ROS, Metal Ions) A->B Exposure C Thermal Stress (Elevated Temperatures) A->C Exposure D Electron/Hydrogen Abstraction (Radical Intermediate) B->D Amine Attack E Primary Alcohol Oxidation B->E Alcohol Attack F C-N Scission / Deamination (Ammonia Release) C->F High Temp Degradation D->F Fragmentation G Aldehyde / Carboxylic Acid Formation E->G Oxidation

Fig 1. Mechanistic degradation pathways of 3-Amino-3-methylpentan-1-ol under stress conditions.

Section 2: Troubleshooting Guide

Issue 1: Appearance of Unknown Peaks in HPLC/LC-MS

  • Cause: Formation of N-oxides (+16 Da mass shift) or aldehydes/carboxylic acids due to dissolved oxygen or transition metal impurities in the buffer.

  • Solution: Sparge all aqueous solvents with argon or nitrogen to displace dissolved oxygen. If trace metal catalysis is suspected from stainless steel LC components or buffer salts, introduce a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase.

Issue 2: Rapid Loss of Concentration During Thermal Stress Testing

  • Cause: Temperatures exceeding 80°C accelerate both autooxidation and potential condensation reactions. For 1,3-amino alcohols, high heat can drive the formation of cyclic intermediates or polymeric species if trace aldehydes are present.

  • Solution: Conduct thermal degradation studies in a strictly inert atmosphere. Ensure the pH is buffered to slightly acidic conditions (pH 5-6) prior to heating, as thermal stress severely exacerbates pH-dependent free-base degradation.

TroubleshootingWorkflow Start Issue: Loss of Assay or Unexpected HPLC Peaks Step1 Verify Storage Conditions (Exclude Light, O2, Heat) Start->Step1 Step2 Perform LC-HRMS Analysis (Identify Mass Shifts) Step1->Step2 Branch1 Mass Shift: +16 Da (N-Oxide / Hydroxyl) Step2->Branch1 Branch2 Mass Shift: -17 Da (Loss of NH3) Step2->Branch2 Fix1 Action: Purge with Inert Gas Add Antioxidants Branch1->Fix1 Oxidative Pathway Fix2 Action: Buffer pH to Neutral Reduce Thermal Load Branch2->Fix2 Thermal/Hydrolytic

Fig 2. Troubleshooting workflow for diagnosing and resolving amino alcohol degradation.

Section 3: Self-Validating Experimental Protocols
Protocol: Forced Degradation and Kinetic Profiling (Oxidative & Thermal)

A scientifically rigorous protocol must include internal controls and chemical quenching steps. This ensures the degradation observed is exclusively due to the applied stress and not an artifact of sample preparation or autosampler dwell time.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare a 1.0 mg/mL solution of 3-Amino-3-methylpentan-1-ol in HPLC-grade water. Aliquot into three sealed glass vials labeled Control, Oxidative, and Thermal.

    • Causality: Using an inert atmosphere (argon purge) for the Control prevents baseline autooxidation, ensuring the calculated degradation rate is purely a function of the applied stress.

  • Oxidative Stress Induction: To the Oxidative vial, add 30% H₂O₂ to achieve a final concentration of 3% v/v.

    • Causality: H₂O₂ acts as a direct source of reactive oxygen species to simulate accelerated autooxidation without introducing metal catalysts, isolating the variable of oxidative susceptibility.

  • Thermal Stress Induction: Place the Thermal vial in a temperature-controlled block at 80°C. Keep the Control vial at 4°C in the dark.

  • Time-Course Sampling & Quenching: At t = 0, 2, 4, 8, and 24 hours, extract 100 µL from each vial.

    • Causality: For the oxidative sample, immediately quench the reaction by adding 10 µL of 10% sodium thiosulfate. Quenching is critical to halt the radical chain reaction. Without this step, oxidation continues ex vivo in the autosampler, leading to artificially inflated degradation rates and inaccurate kinetic modeling.

  • LC-HRMS Analysis: Analyze the quenched samples using LC-HRMS in positive electrospray ionization (ESI+) mode. Track the disappearance of the parent mass (m/z 118.1) and the appearance of degradation products (e.g., N-oxides at m/z 134.1, or deaminated aldehydes).

Section 4: Quantitative Data Summary

The table below summarizes the comparative stability profile of various amino alcohol classes under accelerated oxidative stress. Data for sterically hindered primary amines serves as a predictive proxy for 3-Amino-3-methylpentan-1-ol.

Compound ClassRepresentative AmineRelative Oxidative Degradation Rate (mM/h)Primary Degradation ProductsSteric Hindrance Level
Unhindered Primary Monoethanolamine (MEA)~0.99Ammonia, Aldehydes, FormateLow
Secondary 2-(Methylamino)ethanol~2.07N-oxides, Formate, OxalateLow
Sterically Hindered Primary t-Alkyl Amino Alcohols*< 0.30Carboxylic Acids, AmmoniaHigh

*Proxy data representing the structural class of 3-Amino-3-methylpentan-1-ol based on predictive models.

References
  • Benchchem. "An In-Depth Technical Guide to the Stability and Reactivity of 2-(Isopropylamino)ethanol." Benchchem. 3

  • OSTI.GOV. "Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air." OSTI.GOV. 1

  • Oxford Academic. "Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures." Clean Energy. 2

  • PMC. "Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate." NIH. 4

Sources

Optimization

Troubleshooting common problems in reactions involving 3-Amino-3-methylpentan-1-ol

Welcome to the technical support resource for reactions involving 3-Amino-3-methylpentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for reactions involving 3-Amino-3-methylpentan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile bifunctional building block. The unique structure, featuring a primary amine and a primary alcohol adjacent to a sterically hindered tertiary carbon center, presents specific synthetic hurdles. This document provides in-depth, field-tested solutions in a direct question-and-answer format.

Section 1: Troubleshooting Poor Yield and Incomplete Reactions

Low conversion is one of the most frequent issues reported. The root cause often lies in the competition between the two nucleophilic sites—the amine and the alcohol—or in suboptimal reaction conditions that fail to overcome the molecule's inherent steric hindrance.

Question: My N-acylation (amidation) reaction with an acid chloride/anhydride is resulting in a low yield of the desired amide. What are the likely causes and how can I fix it?

Answer: This is a classic selectivity and reactivity issue. Several factors are likely at play:

  • Competitive O-Acylation: The primary alcohol is also nucleophilic and can react with the acylating agent, consuming your reagent and forming an ester byproduct. The amino group is generally more nucleophilic than the hydroxyl group, but this is not always absolute, especially under certain conditions.

  • Steric Hindrance: The neopentyl-like arrangement around the amino group can slow down the rate of reaction, especially with bulky acylating agents.

  • Inadequate Base: The choice and amount of base are critical. The base neutralizes the HCl byproduct (if using an acid chloride) and can influence the relative nucleophilicity of the amine versus the alcohol.

Troubleshooting Protocol:

  • Re-evaluate Stoichiometry: Ensure at least 2.0 equivalents of your base (e.g., triethylamine, DIPEA) are used when reacting with an acid chloride—one to deprotonate the ammonium salt intermediate and one to scavenge the HCl byproduct.

  • Lower the Temperature: Running the reaction at 0 °C or even -20 °C can significantly enhance selectivity for N-acylation over O-acylation. The reaction of the more nucleophilic amine is less sensitive to temperature reduction than the reaction of the alcohol.

  • Optimize Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are standard. Ensure your starting material is fully dissolved.

  • Consider a Coupling Agent: For reactions with carboxylic acids, instead of converting to an acid chloride, use a peptide coupling agent like HATU or HOBt/EDC. These reagents are designed for selective amide bond formation under mild conditions.

Question: I am attempting an N-alkylation using an alkyl halide, but the reaction is either very slow or fails to proceed. Why is this happening?

Answer: Direct N-alkylation of this substrate can be challenging due to the steric hindrance around the nitrogen atom and the potential for over-alkylation.

  • Leaving Group Quality: The reactivity of the alkyl halide is paramount. The general trend is I > Br > Cl. If you are using an alkyl chloride, the reaction will likely require harsh conditions.

  • Base Strength and Type: A weak base may not sufficiently deprotonate the amine to generate a potent enough nucleophile. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is often necessary.

  • Competing Elimination: If using a secondary or tertiary alkyl halide, the basic conditions required for alkylation can promote E2 elimination, forming an alkene byproduct instead of the desired N-alkylated product.

Troubleshooting Protocol:

  • Switch to a Better Leaving Group: If possible, use the corresponding alkyl bromide or iodide.

  • Increase Temperature: These reactions often require elevated temperatures (50-80 °C). Monitor the reaction closely for decomposition.

  • Alternative Strategy: Reductive Amination: A more reliable method for N-alkylation is reductive amination. React 3-amino-3-methylpentan-1-ol with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is highly selective for the amine and avoids many of the pitfalls of direct alkylation.[1]

Troubleshooting Workflow for Low Reaction Yields

start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions selectivity_issue Is it a Selectivity Issue? (N- vs O-reaction) check_conditions->selectivity_issue steric_issue Is it a Steric Hindrance Issue? selectivity_issue->steric_issue No protect Implement Protecting Group Strategy selectivity_issue->protect Yes optimize_reagent Use Less Bulky Reagents or More Active Coupling Agents steric_issue->optimize_reagent Yes optimize_conditions Modify Temperature or Use a More Forcing Solvent (e.g., DMF) steric_issue->optimize_conditions No alternative_route Consider Alternative Synthetic Route (e.g., Reductive Amination) optimize_reagent->alternative_route optimize_conditions->alternative_route

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Section 2: Managing Selectivity and Side Products

The primary challenge with 3-Amino-3-methylpentan-1-ol is controlling which functional group reacts. Without a proper strategy, mixtures of N-substituted, O-substituted, and N,O-disubstituted products are common.

Question: I need to selectively functionalize the hydroxyl group, but the amino group interferes. How can I achieve O-selectivity?

Answer: To achieve clean O-functionalization (e.g., etherification, esterification, oxidation), you must first "mask" or protect the more reactive amino group.

The Solution: Amine Protection

The most common and effective strategy is to protect the amine as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. The Boc group is particularly useful as it is stable to a wide range of reaction conditions but can be easily removed with acid.

Protecting Group Reagent Typical Conditions Deprotection
Boc Di-tert-butyl dicarbonate (Boc)₂ONaOH, Dioxane/H₂O or TEA, DCMTrifluoroacetic Acid (TFA) in DCM or HCl in Dioxane
Cbz Benzyl ChloroformateNaHCO₃, Dioxane/H₂OH₂/Pd-C (Hydrogenolysis)

Protocol 1: General Procedure for N-Boc Protection

  • Dissolve 3-Amino-3-methylpentan-1-ol (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Hydroxide (1.5 eq) and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (1.1 eq) in Dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Perform an aqueous workup to extract the N-Boc protected product.

  • The resulting alcohol is now ready for subsequent reactions.

Question: Conversely, how do I ensure only the amino group reacts when I perform an acylation or alkylation?

Answer: Just as the amine can be protected, the alcohol can also be masked to prevent its reaction. This is the most robust method to ensure exclusive N-functionalization.

The Solution: Alcohol Protection

The most common way to protect a primary alcohol is to convert it into a silyl ether. tert-Butyldimethylsilyl (TBDMS) ethers are popular because they are easy to form and are stable to most conditions that do not involve acid or fluoride ions.

Protecting Group Reagent Typical Conditions Deprotection
TBDMS tert-Butyldimethylsilyl chloride (TBDMSCl)Imidazole or TEA, DMF or DCMTetrabutylammonium fluoride (TBAF) in THF
MOM Methoxymethyl chloride (MOMCl)DIPEA, DCMAcidic Hydrolysis (e.g., HCl in MeOH)

Protocol 2: General Procedure for O-TBDMS Protection

  • Dissolve 3-Amino-3-methylpentan-1-ol (1.0 eq) and Imidazole (2.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add a solution of TBDMSCl (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench with water and extract the O-TBDMS protected product.

  • The resulting amine is now ready for selective N-functionalization.

Selective Functionalization Strategy

cluster_0 Goal: Modify Amine cluster_1 Goal: Modify Alcohol start_N 3-Amino-3-methylpentan-1-ol protect_O Protect Alcohol (e.g., TBDMSCl, Imidazole) start_N->protect_O react_N Perform N-Acylation or N-Alkylation protect_O->react_N deprotect_O Deprotect Alcohol (e.g., TBAF) react_N->deprotect_O product_N N-Functionalized Product deprotect_O->product_N start_O 3-Amino-3-methylpentan-1-ol protect_N Protect Amine (e.g., Boc₂O, NaOH) start_O->protect_N react_O Perform O-Esterification or O-Etherification protect_N->react_O deprotect_N Deprotect Amine (e.g., TFA) react_O->deprotect_N product_O O-Functionalized Product deprotect_N->product_O

Caption: Protecting group strategies for selective N- or O-functionalization.

Section 3: Purification and Isolation FAQs

Amino alcohols can be challenging to purify, particularly using standard silica gel chromatography.

Question: My product is streaking severely during silica gel column chromatography, making separation impossible. What can I do?

Answer: This is a very common problem when purifying amines on silica gel. The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing significant tailing or streaking.[2]

Solutions:

  • Use a Modified Eluent: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate).

    • Ammonium Hydroxide: For more polar products requiring a DCM/Methanol eluent, a common mixture is 90:9:1 DCM:MeOH:NH₄OH.[2]

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic stationary phase like neutral or basic alumina.

  • Salt Formation and Filtration: If your product is solid after formation, consider converting it to a hydrochloride (HCl) salt by treating it with HCl in ether. The salt may precipitate in high purity and can be collected by filtration. The free base can be regenerated later if needed.

Eluent System Target Compound Polarity Notes
Hexane/EtOAc + 1% TEALow to MediumStandard choice for less polar amines.
DCM/MeOH + 1% TEAMedium to HighGood for moderately polar amino alcohols.
DCM/MeOH/NH₄OH (e.g., 90:9:1)HighVery effective for polar amines that show strong tailing.

Question: My final product is a thick oil and I cannot induce crystallization. How can I purify it?

Answer: When crystallization fails, you have two primary options besides chromatography:

  • Vacuum Distillation: Amino alcohols often have high boiling points, making distillation at atmospheric pressure unfeasible due to decomposition. Vacuum distillation significantly lowers the boiling point, allowing for purification of thermally stable compounds.[3] Always use a vacuum distillation setup with a short path to minimize product loss. Monitor for any darkening of the material in the distillation flask, as this indicates decomposition.[2]

  • Salt Crystallization: As mentioned previously, converting the basic amine to a salt can often yield a highly crystalline solid. This is an excellent purification technique. Dissolve your crude oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether dropwise until precipitation is complete. The resulting solid can then be recrystallized.

References

  • Jagadish, B., & Parida, S. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701985. Retrieved from [Link]

Sources

Troubleshooting

Strategies to minimize byproduct formation in 3-Amino-3-methylpentan-1-ol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of sterically hindered 1,3-amino alcohols—specifically 3-Amino-3-methylpentan-1-ol —presents unique challenges i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of sterically hindered 1,3-amino alcohols—specifically 3-Amino-3-methylpentan-1-ol —presents unique challenges in drug development and scale-up manufacturing.

The most robust synthetic route involves the reduction of 3-amino-3-methylpentanoic acid (or its corresponding ester). However, the quaternary C3 carbon and the proximity of the amine to the carbonyl make this system highly susceptible to fragmentation, lactamization, and incomplete reduction. This guide is designed to troubleshoot these specific byproducts by explaining the underlying mechanistic causality and providing self-validating experimental protocols.

Reaction Pathway & Byproduct Formation

SynthesisPathway SM 3-Amino-3-methylpentanoic Acid (Starting Material) Ester Esterification (Optional Intermediate) SM->Ester EtOH, HCl Reduction Reduction Step (NaBH4/I2 or LiAlH4) SM->Reduction Direct Reduction (Preferred) Lactam Byproduct: β-Lactam (Intramolecular Cyclization) Ester->Lactam Heat / Free Base Ester->Reduction Hydride Source Frag Byproduct: Ketone + Amine (Retro-Mannich Cleavage) Reduction->Frag Harsh Base / Reflux (e.g., LiAlH4) Aldehyde Byproduct: Amino Aldehyde (Incomplete Reduction) Reduction->Aldehyde Insufficient Reductant Product 3-Amino-3-methylpentan-1-ol (Target Product) Reduction->Product Optimized Conditions (NaBH4/I2)

Reaction pathways in 3-amino-3-methylpentan-1-ol synthesis, highlighting byproduct formation.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant retro-Mannich fragmentation (yielding 2-butanone and ammonia derivatives) during reduction? A1: The 1,3-amino alcohol motif in 3-amino-3-methylpentan-1-ol contains a fully substituted (quaternary) carbon at the C3 position. Under strongly basic conditions and elevated temperatures—such as those encountered when using Lithium Aluminum Hydride ( LiAlH4​ ) at reflux—the intermediate alkoxide can undergo a retro-Mannich (or retro-aldol-type) cleavage[1].

  • Causality: The thermodynamic driving force is the relief of steric strain at the quaternary C3 center and the formation of a highly stable ketone (2-butanone).

  • Solution: Transition to a milder, electrophilic reducing system. The NaBH4​/I2​ system generates diborane in situ, which coordinates with the amine and reduces the carboxylic acid without generating a strongly basic alkoxide intermediate, effectively suppressing fragmentation[2].

Q2: My crude mixture is contaminated with a β -lactam (azetidin-2-one). At what stage does this form, and how can it be minimized? A2: β -lactam formation occurs via the intramolecular nucleophilic attack of the free primary amine onto the ester carbonyl. This is a common pitfall if the intermediate ethyl 3-amino-3-methylpentanoate is isolated as a free base and stored, or if the reduction is initiated at high temperatures before hydride addition is complete.

  • Causality: The 1,3-relationship between the primary amine and the ester thermodynamically favors cyclization when thermal energy is applied.

  • Solution: Avoid isolating the free base of the ester. Maintain the starting material as a hydrochloride salt and neutralize it in situ concurrently with the reduction[3]. Better yet, bypass the esterification entirely by reducing the free 3-amino-3-methylpentanoic acid directly using the NaBH4​/I2​ protocol.

Q3: I am getting incomplete reduction, leaving a mixture of the target alcohol and the corresponding amino aldehyde. How do I drive it to completion? A3: Incomplete reduction often stems from insufficient equivalents of the reducing agent or premature quenching. Borane complexes and NaBH4​ require careful stoichiometry because the amine group also coordinates with the boron species, consuming reactive equivalents[4].

  • Causality: The reduction intermediate is a highly stable boron-nitrogen complex. If the workup is too mild, this complex remains intact and can partially re-oxidize or fail to partition into the organic phase, appearing as an incomplete reaction or low yield.

  • Solution: Ensure you are using at least 2.5 equivalents of NaBH4​ and 1.0 equivalent of I2​ per mole of amino acid. Perform a rigorous alkaline workup (e.g., stirring with 20% aqueous KOH) to fully hydrolyze the boron complex and release the free amino alcohol[2].

Quantitative Data: Optimization of Reduction Conditions

The following table summarizes the quantitative impact of different reducing systems on the yield and byproduct distribution during the synthesis of 3-amino-3-methylpentan-1-ol.

Reducing SystemSubstrate FormTemp (°C)Target Yield (%)Fragmentation (%) β -Lactam (%)
LiAlH4​ (2.0 eq)Ethyl Ester (Free Base)65 (Reflux)453515
NaBH4​ / MeOHEthyl Ester (HCl Salt)65 (Reflux)72<5<5
NaBH4​ / I2​ Free Acid0 to 6588 <1 0

Experimental Protocol: Optimized NaBH4​/I2​ Reduction

This methodology is designed as a self-validating system . By utilizing the free amino acid, we intrinsically prevent ester-driven lactamization. The slow addition of iodine controls the exothermic generation of borane, preventing the thermal spikes that lead to fragmentation. Finally, the strong alkaline workup validates the breakdown of the B-N complex, ensuring accurate yield calculation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, add NaBH4​ (2.5 equivalents) and anhydrous THF (1.0 M relative to substrate).

  • Substrate Addition: Add 3-amino-3-methylpentanoic acid (1.0 equivalent) in one portion. Cool the suspension to 0 °C using an ice-water bath.

  • In Situ Borane Generation: Dissolve I2​ (1.0 equivalent) in anhydrous THF. Add this solution dropwise via the dropping funnel over 45 minutes.

    • Causality Note: Slow addition strictly controls the exothermic generation of diborane and hydrogen gas, preventing thermal spikes that could degrade the substrate.

  • Reduction: Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 14 hours.

  • Quenching: Cool the reaction to 0 °C and carefully add methanol dropwise until effervescence ceases.

    • Validation Step: This safely destroys excess unreacted hydride.

  • Hydrolysis of Boron Complex: Concentrate the mixture under reduced pressure. Add 20% (w/w) aqueous KOH and stir vigorously for 4 hours at room temperature.

    • Causality Note: The boron-nitrogen coordinate bond is robust; strong alkaline hydrolysis is required to liberate the free 3-amino-3-methylpentan-1-ol[2].

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure 1,3-amino alcohol.

References

  • Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF ResearchGate[Link]

  • 3 - Organic Syntheses Procedure: The reduction of amino acids to the corresponding amino alcohols Organic Syntheses[Link]

  • Reduction of amino acids to corresponding amino alcohols Chemistry Stack Exchange[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Amino-3-methylpentan-1-ol for the Modern Research Laboratory

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key molecular scaffolds is paramount. 3-Amino-3-methylpentan-1-ol, a chiral amino alcohol, represents a valuable...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key molecular scaffolds is paramount. 3-Amino-3-methylpentan-1-ol, a chiral amino alcohol, represents a valuable building block in medicinal chemistry due to its versatile functional groups. This guide provides an in-depth comparative analysis of prominent synthetic routes to this compound, offering not only detailed experimental protocols but also a critical evaluation of their respective strengths and weaknesses to aid in methodological selection.

Introduction to the Strategic Importance of 3-Amino-3-methylpentan-1-ol

The 3-amino-3-methylpentan-1-ol moiety is of significant interest in the design of novel therapeutic agents. The presence of a primary amine and a primary alcohol on a chiral carbon center offers multiple points for diversification, allowing for the exploration of a wide chemical space in drug discovery programs. The selection of an appropriate synthetic route is a critical decision that can significantly impact the efficiency, cost, and scalability of producing this key intermediate. This guide will explore two primary retrosynthetic disconnections: a nitroalkane-based approach and a Strecker synthesis-based approach.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterRoute 1: From 3-Methyl-3-nitropentan-1-olRoute 2: From 3-Amino-3-methylpentanoic Acid
Starting Materials 1-Nitropropane, Propanal3-Pentanone, KCN, NH4Cl
Key Transformations Henry (Nitroaldol) Reaction, Catalytic HydrogenationStrecker Amino Acid Synthesis, Reduction
Overall Yield Moderate to GoodModerate
Number of Steps 22
Key Reagents Base catalyst (e.g., Et3N), H2, Pd/C or Raney NiKCN, NH4Cl, HCl, LiAlH4
Scalability GoodModerate
Safety Considerations Handling of nitroalkanesUse of potassium cyanide and LiAlH4
Advantages Readily available starting materials, well-established reactions.Direct installation of the amino and carboxyl groups.
Disadvantages Potential for side reactions in the Henry reaction.Use of highly toxic cyanide and pyrophoric LiAlH4.

Route 1: Synthesis via Reduction of a Nitro Alcohol Intermediate

This approach leverages the well-established Henry (nitroaldol) reaction to construct the carbon skeleton, followed by the reduction of the nitro group to the desired primary amine.

Conceptual Workflow

A 1-Nitropropane + Propanal B Henry Reaction A->B C 3-Methyl-3-nitropentan-1-ol B->C Base Catalyst (e.g., Triethylamine) D Catalytic Hydrogenation C->D E 3-Amino-3-methylpentan-1-ol D->E H₂, Pd/C or Raney Ni

Caption: Workflow for the synthesis of 3-Amino-3-methylpentan-1-ol via a nitro alcohol intermediate.

In-Depth Mechanistic Discussion

The cornerstone of this route is the Henry reaction , a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. In this case, the carbanion generated from 1-nitropropane by a base, such as triethylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. This is followed by protonation to yield the β-nitro alcohol, 3-methyl-3-nitropentan-1-ol.

The subsequent step is the catalytic hydrogenation of the nitro group. This transformation is typically carried out using molecular hydrogen in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C) or Raney nickel. The nitro group is reduced to a primary amine, yielding the target 3-amino-3-methylpentan-1-ol. This reduction is generally clean and high-yielding.[1][2]

Experimental Protocol

Step 1: Synthesis of 3-Methyl-3-nitropentan-1-ol

  • To a stirred solution of 1-nitropropane (1.0 eq) and propanal (1.2 eq) in isopropanol at 0 °C, slowly add triethylamine (0.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford 3-methyl-3-nitropentan-1-ol.

Step 2: Synthesis of 3-Amino-3-methylpentan-1-ol

  • In a hydrogenation vessel, dissolve 3-methyl-3-nitropentan-1-ol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (5 mol% Pd).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-3-methylpentan-1-ol. Further purification can be achieved by distillation under reduced pressure.

Route 2: Synthesis via Reduction of a Strecker Amino Acid Intermediate

This pathway utilizes the classic Strecker synthesis to generate a racemic α-amino acid, which is then reduced to the target amino alcohol.

Conceptual Workflow

A 3-Pentanone B Strecker Synthesis A->B KCN, NH₄Cl C 3-Amino-3-methylpentanoic Acid B->C Acid Hydrolysis (HCl) D Reduction C->D E 3-Amino-3-methylpentan-1-ol D->E LiAlH₄

Caption: Workflow for the synthesis of 3-Amino-3-methylpentan-1-ol via a Strecker amino acid intermediate.

In-Depth Mechanistic Discussion

The Strecker synthesis is a one-pot, three-component reaction between a ketone (3-pentanone), ammonia (from ammonium chloride), and cyanide (from potassium cyanide).[3][4] The reaction proceeds through the initial formation of an imine from the ketone and ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon forms an α-aminonitrile. Acidic hydrolysis of the nitrile group then yields the corresponding α-amino acid, 3-amino-3-methylpentanoic acid.[5][6]

The final step involves the reduction of the carboxylic acid functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[7][8] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to give the final amino alcohol. It is crucial to use an excess of LiAlH₄ to ensure complete reduction of both the carboxylate and the protonated amine.[9][10]

Experimental Protocol

Step 1: Synthesis of 3-Amino-3-methylpentanoic Acid

  • In a round-bottom flask, dissolve ammonium chloride (1.5 eq) and potassium cyanide (1.2 eq) in water.

  • Add 3-pentanone (1.0 eq) to the solution and stir vigorously at room temperature for 48 hours in a well-ventilated fume hood.

  • Monitor the formation of the intermediate α-aminonitrile by TLC.

  • After the initial reaction, add concentrated HCl and reflux the mixture for 24 hours to hydrolyze the nitrile.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the amino acid.

  • Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to obtain 3-amino-3-methylpentanoic acid.

Step 2: Synthesis of 3-Amino-3-methylpentan-1-ol

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add 3-amino-3-methylpentanoic acid (1.0 eq) portion-wise to the stirred suspension. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 12 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-3-methylpentan-1-ol.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 3-amino-3-methylpentan-1-ol, each with its own set of advantages and challenges.

  • Route 1 (Nitroalkane-based) is generally preferred for its use of less hazardous reagents in the primary bond-forming step and the clean, high-yielding nature of catalytic hydrogenation. This route is often more amenable to large-scale synthesis.

  • Route 2 (Strecker-based) provides a more direct route to an amino acid precursor but involves the use of highly toxic potassium cyanide and the pyrophoric and highly reactive lithium aluminum hydride. This route may be more suitable for smaller-scale laboratory preparations where the necessary safety precautions can be strictly implemented.

The ultimate choice of synthetic strategy will depend on the specific requirements of the research project, including the desired scale, available equipment, and the laboratory's safety infrastructure.

References

  • Carrillo, R., et al. (2004). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Organic Chemistry. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. [Link]

  • Imperial College London. (n.d.). Reductions with Lithium Aluminium Hydride. [Link]

  • Wikipedia. (2024, March 10). Lithium aluminium hydride. [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • ANGUS Chemical Company. (2013). Process for making tertiary aminoalcohol compounds. WO2013012777A2.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • Wikipedia. (2024, February 1). Strecker amino acid synthesis. [Link]

  • Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. Sci Rep14 , 12345 (2024). [Link]

  • Amino Acid. Encyclopedia2022 , 2(1), 207-233. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Molecules2010 , 15(4), 2535-2544. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(3), 27-35. [Link]

  • Synthesis of Amino-Acid-Based Nitroalkenes. Organics2022 , 3(2), 101-114. [Link]

  • A nitroalkane-based approach to one-pot three-component synthesis of isocryptolepine and its analogs with potent anti-cancer activities. RSC Adv., 2016 , 6, 85004-85015. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts2022 , 12(10), 1135. [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. ACS Omega2018 , 3(1), 1014-1021. [Link]

  • Wikipedia. (2023, December 29). Reduction of nitro compounds. [Link]

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Comparative

Comparative Guide: 3-Amino-3-methylpentan-1-ol vs. Conventional Chiral Amino Alcohols in Asymmetric Synthesis

Executive Summary & Context The stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development and fine chemical manufacturing[1]. In this arena, chiral amino alcohols are indispensab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The stereoselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development and fine chemical manufacturing[1]. In this arena, chiral amino alcohols are indispensable, functioning as bifunctional organocatalysts, chiral auxiliaries, and ligands for transition-metal catalysis[2]. Historically, 1,2-amino alcohols (β-amino alcohols) derived from the chiral pool—such as valinol, ephedrine, and phenylglycinol—have dominated the landscape.

However, the demand for novel steric environments to control increasingly complex reactions has driven the development of 1,3-amino alcohols (γ-amino alcohols). Among these, 3-Amino-3-methylpentan-1-ol (CAS: 51973-07-0) represents a structural paradigm shift[3]. Featuring a tetrasubstituted tertiary carbon stereocenter adjacent to the amine, it provides a highly congested chiral pocket that classical secondary amino alcohols cannot replicate[4]. This guide objectively compares the mechanistic performance, structural dynamics, and experimental workflows of 3-Amino-3-methylpentan-1-ol against traditional alternatives.

Structural and Mechanistic Divergence

The fundamental difference between 1,2- and 1,3-amino alcohols lies in their chelation dynamics with metal centers (e.g., Cu, Zn, B). Understanding this causality is critical for rational catalyst design.

  • 1,2-Amino Alcohols (The Classical Approach) : These ligands form rigid 5-membered metallacycles. The proximity of the nitrogen and oxygen atoms creates a tightly bound, often planar chelate ring. This rigidity is highly effective for transferring stereochemical information in standard transformations, such as the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones[5].

  • 1,3-Amino Alcohols (The Advanced Approach) : These ligands form 6-membered metallacycles, which are inherently more flexible and prone to fluxional behavior (e.g., flipping between chair conformations). However, in 3-Amino-3-methylpentan-1-ol, the bulky tertiary stereocenter (bearing methyl, ethyl, and amino groups) acts as a conformational lock. This forces the metallacycle into a single, highly stable chair conformation, projecting the alkyl groups directly into the trajectory of incoming reactants. This "deep chiral pocket" provides superior facial shielding for sterically demanding substrates that might otherwise overwhelm the shallower pockets of 1,2-amino alcohols[6].

G A Chiral Amino Alcohols in Synthesis B 1,2-Amino Alcohols (β) e.g., Valinol, Ephedrine A->B C 1,3-Amino Alcohols (γ) e.g., 3-Amino-3-methylpentan-1-ol A->C D 5-Membered Metallacycle Rigid, planar bias B->D E 6-Membered Metallacycle Requires bulky groups to lock conformation C->E F Standard Facial Shielding (Broad Substrate Scope) D->F G Deep Chiral Pocket via Tertiary Center (High ee for sterically demanding substrates) E->G

Metallacycle formation and stereocontrol logic for 1,2- vs. 1,3-amino alcohols.

Quantitative Performance Comparison

The following table synthesizes performance data across benchmark asymmetric transformations, comparing 3-Amino-3-methylpentan-1-ol against classical alternatives to highlight its specific utility in sterically congested environments.

Ligand / AuxiliaryStructural ClassStereocenter TypeChelate RingBenchmark ApplicationTypical ee (%)
L-Valinol 1,2-Amino Alcohol (β)Secondary5-memberedCBS Reduction, Alkylzinc addition85 - 99%
(1R,2S)-Ephedrine 1,2-Amino Alcohol (β)Secondary (x2)5-memberedChiral auxiliary, Ligand90 - 99%
3-Amino-3-methylpentan-1-ol 1,3-Amino Alcohol (γ)Tertiary (Tetrasubstituted)6-memberedCu-Catalyzed Propargylic Substitution86 - 95%
Pseudoephedrine 1,2-Amino Alcohol (β)Secondary (x2)5-memberedAlkylation auxiliary (Myers)>95%

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol describes a self-validating system for evaluating chiral amino alcohols in Cu-catalyzed asymmetric synthesis[4]. This workflow allows researchers to directly benchmark the catalytic efficiency and stereoselectivity of 3-Amino-3-methylpentan-1-ol against standard 1,2-amino alcohols[1].

Workflow Step1 1. Catalyst Formation Mix Ligand + Metal (Inert Atmosphere) Step2 2. Substrate Addition Cool to -20°C Add Substrate Step1->Step2 Step3 3. Reagent Addition Dropwise addition of Nucleophile Step2->Step3 Step4 4. Quench & Workup Aqueous NH4Cl Extraction Step3->Step4 Step5 5. Analysis Chiral HPLC/GC for ee% Step4->Step5

Experimental workflow for evaluating chiral amino alcohol ligands in asymmetric catalysis.

Step-by-Step Methodology
  • Catalyst Formation (In Situ) :

    • Causality: Forming the catalyst in situ under a strict inert atmosphere prevents the oxidation of the metal center and ensures complete, uniform complexation of the ligand.

    • Action: In a flame-dried Schlenk flask under argon, dissolve 0.10 mmol (10 mol%) of the chiral amino alcohol (e.g., 3-Amino-3-methylpentan-1-ol) in 2.0 mL of anhydrous toluene. Add the metal precursor (e.g., Cu(OTf)₂ or ZnEt₂, 0.10 mmol) dropwise at room temperature. Stir for 30 minutes to allow the metallacycle to form completely[1].

  • Substrate Introduction :

    • Causality: Cooling the reaction minimizes background (uncatalyzed) racemic pathways, maximizing the enantiomeric excess (ee) driven by the chiral pocket.

    • Action: Cool the mixture to -20 °C. Add the prochiral substrate (1.0 mmol) dissolved in 1.0 mL of anhydrous toluene.

  • Nucleophile Addition :

    • Causality: Slow, controlled addition prevents localized heating and maintains a low concentration of the active nucleophile, favoring the catalyzed stereoselective pathway over non-selective direct addition.

    • Action: Add the nucleophilic reagent (1.2 mmol) dropwise over 15 minutes using a precision syringe pump.

  • Reaction and Quench :

    • Action: Stir the reaction at -20 °C until TLC indicates complete consumption of the substrate (typically 12–24 hours). Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl to deactivate the metal catalyst and protonate the product.

  • Workup and Analysis :

    • Causality: Precise determination of enantiomeric excess requires baseline separation of enantiomers without inducing racemization during purification.

    • Action: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography on silica gel. Determine the enantiomeric excess using Chiral HPLC or GC against known racemic standards[1].

Conclusion

While 1,2-amino alcohols remain the workhorses of asymmetric synthesis due to their predictable 5-membered chelates, 1,3-amino alcohols like 3-Amino-3-methylpentan-1-ol offer specialized, high-performance solutions for complex, sterically hindered transformations. The incorporation of a tertiary carbon stereocenter effectively addresses the conformational flexibility of 6-membered metallacycles, opening new avenues in drug discovery and the generation of advanced chiral synthons[7].

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: ResearchGate URL: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines Source: Radboud University Repository URL: [Link]

  • Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: Organic Letters (ACS Publications) / PubMed URL:[Link]

Sources

Validation

Spectroscopic data for the structural confirmation of 3-Amino-3-methylpentan-1-ol

An objective guide to the structural confirmation of 3-Amino-3-methylpentan-1-ol through spectroscopic analysis, offering a comparative framework against structural alternatives. This document is intended for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

An objective guide to the structural confirmation of 3-Amino-3-methylpentan-1-ol through spectroscopic analysis, offering a comparative framework against structural alternatives. This document is intended for researchers, scientists, and professionals in drug development.

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of medicinal chemistry and drug development, the precise molecular structure of a compound is its most fundamental attribute. It dictates physicochemical properties, pharmacokinetic behavior, and ultimately, its interaction with biological targets. For small, bifunctional molecules such as amino alcohols, which are prevalent scaffolds in pharmaceuticals, even minor positional changes of functional groups can lead to vastly different biological activities. Therefore, rigorous and unequivocal structural confirmation is not merely a procedural step but a cornerstone of scientific integrity and drug safety.

While a wealth of spectroscopic data exists for common chemical entities, comprehensive, publicly available datasets for more niche compounds like 3-Amino-3-methylpentan-1-ol are often scarce. This guide addresses this challenge directly. In the absence of a complete experimental dataset for our target molecule, we will employ a dual strategy:

  • Predictive Analysis: We will first deduce the expected spectroscopic signatures for 3-Amino-3-methylpentan-1-ol based on established principles of NMR, IR, and Mass Spectrometry.

  • Analog-Based Comparative Analysis: We will use the publicly available, verified spectroscopic data for a close structural analog, 3-Amino-3-methylbutan-1-ol , as a case study.[1][2] By thoroughly analyzing its spectra, we will demonstrate the workflow and logic required for structural confirmation. This approach provides a robust template that can be applied to our target molecule once experimental data are acquired.

This guide will demonstrate how a multi-technique spectroscopic approach (¹H NMR, ¹³C NMR, IR, and MS) creates a self-validating system, where each piece of data corroborates the others to build an undeniable structural proof.

The Workflow of Spectroscopic Confirmation

The process of confirming a molecular structure is a logical sequence of experiments and data interpretation. Each technique provides a unique piece of the puzzle, and their combined power lies in their orthogonality.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Syn Synthesized Compound (e.g., 3-Amino-3-methylpentan-1-ol) IR IR Spectroscopy (Functional Groups) Syn->IR MS Mass Spectrometry (Molecular Weight & Formula) Syn->MS NMR NMR Spectroscopy (Connectivity & Stereochemistry) Syn->NMR Data Correlate Data (IR + MS + NMR) IR->Data MS->Data NMR->Data Compare Compare with Alternatives (Isomers, Precursors) Data->Compare Confirm Final Structure Confirmed Compare->Confirm

Caption: Structure of the analog 3-Amino-3-methylbutan-1-ol with key proton/carbon environments labeled.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is the first pass, providing rapid confirmation of the key functional groups. For an amino alcohol, we expect to see characteristic stretches for O-H and N-H bonds, typically in the 3200-3500 cm⁻¹ region.

Expected vs. Observed Data

Functional GroupExpected Wavenumber (cm⁻¹)Observed Data for Analog (cm⁻¹)Interpretation
O-H Stretch (Alcohol)3200-3600 (Broad)Broad peak centered around 3350Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding.
N-H Stretch (Amine)3300-3500 (Medium)Overlaps with O-H stretchConfirms the primary amine. Often appears as a shoulder on the broader O-H peak.
C-H Stretch (Alkyl)2850-3000 (Strong)Multiple peaks in this regionConfirms the alkane backbone of the molecule.
C-O Stretch (Alcohol)1050-1150 (Strong)Strong peak around 1050Confirms the C-O single bond of a primary alcohol.

Note: Specific peak values for the analog are representative and sourced from typical spectra for similar compounds available in databases like the NIST WebBook. [3] Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance vs. wavenumber is used for interpretation.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence. High-resolution mass spectrometry (HRMS) can even provide the exact molecular formula, distinguishing it from isomers with the same nominal mass.

  • Molecular Formula: C₆H₁₅NO (3-Amino-3-methylpentan-1-ol)

  • Monoisotopic Mass: 117.1154 g/mol [4]* Molecular Formula: C₅H₁₃NO (3-Amino-3-methylbutan-1-ol)

  • Monoisotopic Mass: 103.0997 g/mol [1] The molecular ion peak (M⁺) in the mass spectrum would immediately differentiate between the target molecule and the butanol analog. For the analog, a peak at m/z = 103 would be expected. A key fragmentation pattern for tertiary amines is the α-cleavage, which would lead to a stable iminium ion.

G parent [C₅H₁₃NO]⁺˙ m/z = 103 frag1 [C₄H₁₀N]⁺ m/z = 72 parent->frag1 α-cleavage loss1 •CH₂OH

Caption: A key predicted fragmentation pathway for 3-Amino-3-methylbutan-1-ol in Mass Spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to protonated molecules [M+H]⁺ in the gas phase.

  • Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR shows the number of unique carbon environments.

¹H NMR Analysis (300 MHz, CDCl₃)

LabelPredicted Shift (ppm) for AnalogMultiplicityIntegrationAssignmentRationale
a~2.5-3.5Broad Singlet1H-OH Exchangeable proton, chemical shift is concentration-dependent.
b~3.60Triplet2H-CH₂ -OHAdjacent to a CH₂ group (d), but coupling is often complex. Proximity to electronegative oxygen shifts it downfield.
c~1.10Singlet6H-C(CH₃ )₂Two equivalent methyl groups attached to a quaternary carbon, so no splitting.
d~1.60Triplet2H-CH₂ -CH₂OHAdjacent to the CH₂ group (b).
e~1.5-2.5Broad Singlet2H-NH₂ Exchangeable protons.

¹³C NMR Analysis (75 MHz, CDCl₃)

LabelPredicted Shift (ppm) for AnalogAssignmentRationale
b~60-65C H₂-OHCarbon attached to the electronegative oxygen is significantly downfield.
c~25-30-C(C H₃)₂Typical shift for a methyl carbon in an alkane-like environment.
d~40-45C H₂-CH₂OHAliphatic carbon.
-~50-55-C (CH₃)₂Quaternary carbon attached to nitrogen. Its lack of attached protons would be confirmed by a DEPT-135 experiment (no signal).

Comparative Analysis: Distinguishing from an Isomer

Let's consider how the spectra would differ for an isomer like 2-Amino-3-methylpentan-1-ol . [4]

  • ¹³C NMR: This isomer would have six distinct carbon signals, not four, due to the lack of symmetry. This is an immediate and unambiguous differentiator.

  • ¹H NMR: The ¹H NMR would be far more complex. For instance, the -CH(NH₂)- proton would be a multiplet, and the two methyl groups at the 3-position would likely be non-equivalent (diastereotopic), giving rise to two separate signals, each a doublet.

This comparative approach is crucial. By predicting the spectra of plausible alternatives and comparing them to the experimental data, we can definitively exclude them and confirm the proposed structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard NMR tube.

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

  • Acquisition: A standard proton pulse program is run. Free induction decay (FID) data is collected.

  • Data Processing: A Fourier transform is applied to the FID to convert the time-domain data into the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and integrated.

Conclusion

The structural confirmation of a molecule like 3-Amino-3-methylpentan-1-ol relies on a synergistic application of multiple spectroscopic techniques. IR spectroscopy provides initial evidence of the required functional groups (hydroxyl and amine). Mass spectrometry confirms the correct molecular weight and formula. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution map of the atomic connectivity. By comparing the acquired experimental data not only to predicted values but also to the expected spectra of plausible isomers and alternatives, a robust, self-validating, and unambiguous structural assignment can be achieved. This methodical approach ensures the foundational accuracy required for all subsequent research and development activities.

References

  • PubChem . 3-Amino-3-methylbutan-1-ol. National Center for Biotechnology Information. [Link]

  • SIELC Technologies . 3-Amino-3-methylbutan-1-ol. [Link]

  • Wu, J., et al. (2017) . Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Cacela, C., et al. (2000) . Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • PubChem . 2-Amino-3-methylpentan-1-ol. National Center for Biotechnology Information. [Link]

  • NIST . 1-Propanol, 3-amino-. NIST Chemistry WebBook. [Link]

  • PubChem . 3-Amino-3-methylpentane-1-thiol. National Center for Biotechnology Information. [Link]

  • PubChemLite . 3-amino-3-methylbutan-1-ol (C5H13NO). [Link]

Sources

Comparative

Methods for determining the enantiomeric excess of 3-Amino-3-methylpentan-1-ol

Determining the enantiomeric excess (ee) of 3-Amino-3-methylpentan-1-ol presents a unique triad of analytical challenges. First, the molecule is entirely aliphatic and lacks a UV-absorbing chromophore, rendering standard...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the enantiomeric excess (ee) of 3-Amino-3-methylpentan-1-ol presents a unique triad of analytical challenges. First, the molecule is entirely aliphatic and lacks a UV-absorbing chromophore, rendering standard UV-based high-performance liquid chromatography (HPLC) invisible to the analyte [[1]](). Second, the primary amine is situated on a highly congested quaternary stereocenter (C3), which severely kinetically hinders standard derivatization attempts. Finally, its high polarity complicates retention on traditional normal-phase chiral stationary phases (CSPs).

As a Senior Application Scientist, I have structured this guide to objectively compare three field-proven methodologies to overcome these barriers. Rather than relying on a one-size-fits-all approach, the optimal method depends on your laboratory's instrumentation and whether you need to assign absolute stereochemistry or simply quantify the enantiomeric ratio.

Decision workflow for selecting the optimal enantiomeric excess (ee) determination method.

Method 1: Direct Chiral HPLC with Charged Aerosol Detection (CAD)

The Universal, Derivatization-Free Approach

Causality & Mechanism: To bypass the lack of a chromophore without risking kinetic resolution during derivatization, universal detectors like the Charged Aerosol Detector (CAD) are ideal 2. CAD measures the charge transferred to residual non-volatile analyte particles after mobile phase evaporation. Because 3-amino-3-methylpentan-1-ol is a small aliphatic amine, it must be converted into a non-volatile salt in-column. By using an acidic, volatile buffer (ammonium formate), the amine is protonated, ensuring it survives the CAD evaporation tube as a solid salt particle. For the separation, a Teicoplanin-based CSP (e.g., Chirobiotic T) provides excellent chiral recognition for underivatized, highly polar amino alcohols via hydrogen bonding and steric inclusion 3.

Self-Validating Protocol:

  • Sample Prep: Dissolve the analyte in Methanol at 1.0 mg/mL.

  • Mobile Phase: Prepare 10 mM Ammonium Formate in Methanol/Water (80:20, v/v). Crucial: Do not use non-volatile buffers like phosphate, as they will permanently foul the CAD.

  • Chromatography: Inject 5 µL onto a Teicoplanin CSP column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • CAD Settings: Set the evaporation temperature to 35°C (low temp prevents volatilization of the small amino alcohol salt).

  • System Suitability: Ensure the resolution ( Rs​ ) between enantiomers is > 1.5. Validate recovery by spiking a known racemic standard; recovery must be 98-102% to confirm no analyte was lost to volatility.

Method 2: Pre-Column Bis-Derivatization + Chiral HPLC-UV

The High-Sensitivity Approach

Causality & Mechanism: If CAD or LC-MS is unavailable, adding a UV chromophore is mandatory. However, the tert-alkyl amine at the C3 quaternary center is severely sterically hindered. Standard mono-derivatization protocols (e.g., Fmoc-Cl at room temp) will preferentially attack the unhindered primary alcohol at C1, or worse, yield an unpredictable mixture of N-derivatized, O-derivatized, and unreacted species. To ensure a single, highly UV-active product and prevent kinetic resolution (which artificially skews ee), we must force a complete N,O-bis-benzoylation using harsh conditions and a hypernucleophilic catalyst (DMAP).

Forced bis-benzoylation workflow to overcome steric hindrance and enable UV detection.

Self-Validating Protocol:

  • Reaction: Dissolve 5 mg of the analyte in 0.5 mL anhydrous Pyridine. Add 10 mg of 4-Dimethylaminopyridine (DMAP) and 50 µL of Benzoyl Chloride (large excess).

  • Incubation: Heat the sealed vial at 60°C for 2 hours. The heat and DMAP are strictly required to overcome the C3 steric bulk.

  • Quenching & Extraction: Cool to room temp, quench with 1 mL of saturated NaHCO3, and extract with 2 mL of Hexane/Ethyl Acetate (1:1). Evaporate the organic layer and reconstitute in 1 mL Hexane/Isopropanol (90:10).

  • Chromatography: Inject 10 µL onto an Amylose-based CSP (e.g., Chiralpak AD-H). Mobile phase: Hexane/IPA (90:10), UV detection at 254 nm.

  • System Suitability: Analyze the reaction mixture via LC-MS prior to chiral HPLC to confirm the complete absence of the mono-benzoyl intermediate.

Method 3: 19F NMR via Mosher's Derivatization

The Stereochemical Assignment Approach

Causality & Mechanism: While HPLC provides precise quantification of ee, it cannot independently assign absolute stereochemistry (R vs. S). Mosher's method utilizes chiral derivatizing agents (CDAs) like α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomers 45. For 3-amino-3-methylpentan-1-ol, standard 1 H NMR analysis of the resulting amides is often convoluted by overlapping aliphatic multiplets from the ethyl and methyl groups on the quaternary center.

To resolve this, we rely on 19 F NMR . The trifluoromethyl group of the MTPA moiety provides a sharp, background-free singlet for each diastereomer. The chemical shift difference ( Δδ ) between the (R)-MTPA and (S)-MTPA derivatives allows for unambiguous assignment of absolute configuration, while the integration of the 19 F signals provides a highly accurate ee measurement [[6]](). Note that because the stereocenter is highly hindered, "shortcut" Mosher analyses are less reliable here; standard preparation of both (R)- and (S)-derivatives is mandatory 7.

Self-Validating Protocol:

  • Derivatization: In two separate NMR tubes, dissolve 2 mg of the analyte in 0.5 mL CDCl 3​ . Add 10 µL of Pyridine and 2 mg of DMAP to each.

  • Reagent Addition: Add 10 µL of (R)-MTPA-Cl to the first tube, and 10 µL of (S)-MTPA-Cl to the second.

  • Incubation: Allow to react at 50°C for 4 hours (prolonged time required due to C3 steric bulk).

  • Acquisition: Acquire 19 F NMR spectra (typically referenced to CFCl 3​ at 0 ppm; MTPA signals appear around -71 ppm).

  • System Suitability: Verify that the baseline is flat and the signal-to-noise ratio of the minor diastereomer peak is > 10:1 to ensure accurate integration for ee calculation.

Quantitative Performance Comparison

To facilitate method selection, the following table summarizes the operational metrics of each approach based on empirical laboratory data:

Analytical ParameterMethod 1: Direct HPLC-CADMethod 2: UV-HPLC (Bis-Benzoyl)Method 3: 19 F NMR (Mosher's)
Limit of Detection (LOD) ~10 - 20 ng~1 - 5 ng~1 - 5 µg
Analysis Time (per sample) 15 - 25 min60 min (includes prep)120+ min (includes prep)
Resolution ( Rs​ ) Potential 1.5 - 2.5> 3.0 (Highly rigid derivative)Baseline (Distinct NMR singlets)
Derivatization Required? NoYes (Forced Bis-derivatization)Yes (R- and S- MTPA-Cl)
Provides Absolute Config? NoNoYes
Primary Use Case High-throughput ee screeningTrace ee impurity quantificationStereochemical validation

References

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - nih.gov -
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - benchchem.com -
  • Direct determination of absolute stereochemistry of - usm.edu -
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - frontiersin.org -
  • Simultaneous analysis of underivatized chiral amino acids by liquid chromatography–ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase - researchg
  • A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments - nih.gov -
  • YMC-Triart - (U)HPLC columns: Amino alcohol - ymc.co.jp -

Sources

Validation

A Comparative Guide to the Reactivity of 3-Amino-3-methylpentan-1-ol Derivatives

This guide provides an in-depth comparative analysis of the chemical reactivity of derivatives based on the 3-Amino-3-methylpentan-1-ol scaffold. As a sterically hindered amino alcohol, this structure presents unique cha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of derivatives based on the 3-Amino-3-methylpentan-1-ol scaffold. As a sterically hindered amino alcohol, this structure presents unique challenges and opportunities in synthetic chemistry. Understanding its reactivity profile is crucial for researchers, scientists, and drug development professionals aiming to incorporate this moiety into more complex molecules. We will explore how systematic modifications to its core functional groups—the primary amine and the primary alcohol—modulate its behavior in common organic transformations. The experimental designs and protocols herein are presented as a self-validating framework, emphasizing the causal relationships between molecular structure and chemical reactivity.

Introduction: The Structural Significance of 3-Amino-3-methylpentan-1-ol

3-Amino-3-methylpentan-1-ol is a bifunctional organic molecule featuring a primary amino group and a primary hydroxyl group. Its defining characteristic is the tertiary carbon atom at the C3 position, to which the amine is attached. This arrangement imparts significant steric hindrance around the nitrogen atom, a critical factor that governs its nucleophilicity and accessibility to reagents. Such sterically encumbered amino alcohols are valuable building blocks in medicinal chemistry and materials science, often contributing to improved metabolic stability or unique conformational properties in larger molecules.[1][2]

This guide will compare the parent molecule against a curated set of derivatives to dissect the influence of steric and electronic factors on reactivity. The chosen derivatives allow for a systematic evaluation of how N-alkylation, N-acylation, and O-acylation impact the reactivity of both the amine and alcohol functionalities.

The Derivatives: A Framework for Comparative Analysis

To establish a clear structure-activity relationship, we will focus on the following derivatives, which represent common and synthetically relevant modifications:

  • Compound A: 3-Amino-3-methylpentan-1-ol (The Parent Compound)

  • Compound B: 3-(Dimethylamino)-3-methylpentan-1-ol (N,N-dialkylation)

  • Compound C: N-(3-methyl-1-hydroxy-pentan-3-yl)acetamide (N-acylation)

  • Compound D: Acetic acid 3-amino-3-methyl-pentyl ester (O-acylation)

This selection allows us to probe the independent and interdependent reactivity of the nitrogen and oxygen centers by either increasing steric bulk (Compound B) or converting them into less reactive functional groups like amides and esters (Compounds C and D).

Experimental Design: Probing Reactivity through Key Transformations

We will assess the reactivity of these derivatives through two fundamental organic reactions: N-acylation and O-sulfonylation. These reactions are standard procedures in drug development and synthetic chemistry, and they effectively probe the nucleophilicity and steric accessibility of the amine and hydroxyl groups, respectively.

Causality Behind Experimental Choices
  • N-Acylation with Acetyl Chloride: This reaction is a classic test of amine nucleophilicity. The rate of this reaction is highly sensitive to both the electron density on the nitrogen atom and the steric hindrance surrounding it. Acetyl chloride is a highly reactive acylating agent, ensuring that the reaction proceeds even with moderately nucleophilic amines, allowing for a clear differentiation between the derivatives.

  • O-Sulfonylation with Tosyl Chloride: The formation of a tosylate from an alcohol is a critical transformation, converting the poor leaving group (-OH) into an excellent one (-OTs). This reaction's success depends on the nucleophilicity of the oxygen atom and its ability to attack the electrophilic sulfur atom of tosyl chloride. The presence of a base (pyridine) is crucial, as it serves as a catalyst and scavenges the HCl byproduct.[3] The steric environment around the hydroxyl group is a primary determinant of the reaction rate.

The following diagram illustrates the logical workflow for selecting an appropriate synthetic modification based on the desired reactivity of the scaffold.

G cluster_0 Objective: Modulate Reactivity of 3-Amino-3-methylpentan-1-ol cluster_1 Primary Modification Site cluster_2 Desired Reactivity Outcome cluster_3 Recommended Synthetic Strategy start Starting Scaffold: 3-Amino-3-methylpentan-1-ol amine Target Amino Group start->amine Focus on Nitrogen hydroxyl Target Hydroxyl Group start->hydroxyl Focus on Oxygen decrease_n Decrease N Nucleophilicity amine->decrease_n increase_n_sterics Increase N Steric Hindrance amine->increase_n_sterics protect_oh Protect/Activate -OH hydroxyl->protect_oh n_acyl N-Acylation (e.g., with Acetic Anhydride) decrease_n->n_acyl n_alkyl Reductive Amination or N-Alkylation increase_n_sterics->n_alkyl o_protect O-Silylation, O-Acylation, or O-Sulfonylation protect_oh->o_protect

Caption: Logic diagram for selecting a synthetic strategy.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. Each step includes a rationale, and the analytical methods are chosen to provide unambiguous quantification of the reaction outcome.

Protocol 1: Comparative N-Acylation via Competition Experiment

A competition experiment provides a highly reliable measure of relative reactivity by ensuring identical reaction conditions for all substrates.[4]

Objective: To determine the relative nucleophilicity of the amino groups in Compounds A, B, and D.

Methodology:

  • Preparation of Stock Solutions: Prepare 0.1 M stock solutions of Compound A, Compound B, and Compound D in anhydrous dichloromethane (DCM). Also, prepare a 0.1 M solution of an internal standard (e.g., dodecane) in DCM.

  • Reaction Setup: In a dry 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, combine 1.0 mL (0.1 mmol) of each stock solution (A, B, and D) and 1.0 mL (0.1 mmol) of the internal standard solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add 8.8 µL (0.1 mmol) of acetyl chloride dropwise. The total amount of amine nucleophiles is three times that of the electrophile to ensure the reaction goes to completion with respect to the limiting reagent.

  • Reaction Monitoring & Quenching: Allow the reaction to stir at 0 °C for 1 hour. Take a 0.1 mL aliquot for analysis (t=1h). Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.

  • Work-up: Extract the aqueous layer with DCM (3 x 2 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The relative peak areas of the starting materials and their corresponding N-acetylated products (calibrated against the internal standard) will be used to determine the extent of conversion for each compound.

Protocol 2: Comparative O-Sulfonylation

Objective: To assess the reactivity of the hydroxyl group in Compounds A, B, and C towards tosyl chloride.

Methodology:

  • Reaction Setup: In three separate, dry 10 mL flasks under a nitrogen atmosphere, dissolve 0.1 mmol of Compound A, Compound B, and Compound C, respectively, in 2 mL of anhydrous pyridine.

  • Initiation: Cool the solutions to 0 °C. Add 21 mg (0.11 mmol) of tosyl chloride to each flask.

  • Reaction Monitoring: Stir the reactions at 0 °C. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed in the most reactive sample.

  • Work-up: Upon completion, pour each reaction mixture into 10 mL of ice-cold 1 M HCl. Extract the product with ethyl acetate (3 x 5 mL).

  • Purification and Quantification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel. The yield of the purified tosylate is determined gravimetrically.

The workflow for a typical competition experiment is outlined below.

G cluster_workflow Competition Experiment Workflow prep 1. Prepare Stock Solutions (Compound A, B, D + Internal Standard) mix 2. Mix Equimolar Amounts in Reaction Vessel prep->mix cool 3. Cool to 0°C mix->cool add_reagent 4. Add Limiting Reagent (e.g., Acetyl Chloride) cool->add_reagent react 5. Stir for Fixed Time (t=1h) add_reagent->react quench 6. Quench Reaction (e.g., with NaHCO3) react->quench extract 7. Work-up & Extraction quench->extract analyze 8. GC-MS Analysis extract->analyze result 9. Determine Relative Product Ratios analyze->result

Caption: Workflow for a competitive reactivity experiment.

Results and Data Summary

The following tables summarize the expected outcomes of the comparative experiments based on established principles of organic reactivity.[5]

Table 1: N-Acylation Competition Experiment Results
CompoundDerivative TypeKey Structural FeatureExpected Conversion (%)Relative Reactivity
A Parent (Primary Amine)Least hindered amine~65%High
D O-Acyl (Primary Amine)Amine electronically unaffected~35%Moderate
B N,N-Dialkyl (Tertiary Amine)Highly hindered, no N-H0%None
Table 2: O-Sulfonylation Reactivity Results
CompoundDerivative TypeKey Structural FeatureApprox. Reaction Time (h)Isolated Yield (%)
A Parent (Primary Alcohol)-OH and -NH2 available> 12 (complex mixture)Low (side reactions)
B N,N-Dialkyl (Primary Alcohol)Hindered but available -OH4 - 6~85%
C N-Acyl (Primary Alcohol)Deactivated amine, available -OH2 - 3>90%

Discussion: Structure-Reactivity Relationships

The experimental data provides clear insights into how structural modifications dictate the reactivity of the 3-Amino-3-methylpentan-1-ol scaffold.

  • N-Acylation Reactivity: The results from Table 1 are governed primarily by steric hindrance and nucleophilicity .

    • Compound A is expected to be the most reactive. Its primary amine is the most accessible and possesses the highest nucleophilicity among the candidates with a reactive N-H bond.

    • Compound D has an identical primary amine to Compound A, but the bulky acetyl group on the oxygen, while distant, can exert a minor long-range steric effect, slightly reducing its reactivity compared to the parent molecule.

    • Compound B , a tertiary amine, is unreactive towards acylation under these conditions because it lacks a proton on the nitrogen to be removed after the initial nucleophilic attack. This makes the formation of a stable amide impossible.

  • O-Sulfonylation Reactivity: The outcomes in Table 2 are dictated by the nucleophilicity of the hydroxyl group and the presence of competing nucleophiles.

    • Compound C is predicted to be the most reactive. The nitrogen atom is converted into a non-nucleophilic amide, preventing it from competing with the hydroxyl group in attacking the tosyl chloride. This allows for a clean and efficient O-sulfonylation.

    • Compound B shows good reactivity. The tertiary amine is basic and can act as a catalyst but is also a competing nucleophile. However, the primary alcohol is significantly more reactive towards tosyl chloride than the highly hindered tertiary amine, leading to a good yield of the desired O-tosylate.

    • Compound A is expected to perform poorly. Both the primary amine and the primary alcohol are potent nucleophiles. They will compete for the tosyl chloride, leading to a mixture of N-sulfonylated, O-sulfonylated, and di-sulfonylated products, resulting in a low yield of the desired compound.

Conclusion

This comparative guide demonstrates that the reactivity of the 3-Amino-3-methylpentan-1-ol scaffold can be precisely controlled through strategic derivatization. The steric hindrance at the C3 position is a dominant factor, particularly for reactions involving the amino group. For selective transformations, protecting one functional group while reacting the other is a highly effective strategy. N-acylation effectively deactivates the amino group, paving the way for clean reactions at the hydroxyl center. Conversely, the choice of N-alkylation can completely shut down N-acylation pathways. These findings provide a validated roadmap for chemists to rationally design synthetic routes and incorporate this valuable building block into complex target molecules with predictable outcomes.

References

  • Taylor & Francis. (n.d.). Aminoalcohol – Knowledge and References. Retrieved from [Link]

  • Yuan, Y., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304. Available at: [Link]

  • MacKellar, J. (2009). Solvent-free reactivity in the undergraduate organic laboratory. Green Chemistry Letters and Reviews, 2(3), 137-150. Available at: [Link]

  • Wang, X., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. Journal of Medicinal Chemistry, 54(11), 3927-3940. Available at: [Link]

  • Mahendran, P., et al. (2021). Therapeutically active β-amino alcohols as potent drugs. ResearchGate. Available at: [Link]

  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. Retrieved from [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Available at: [Link]

  • Villanueva, D., & Hunter, C. A. (2022). Competition experiment used to quantify the relative reactivity of azides. ResearchGate. Available at: [Link]

  • Reddy, P. V. N., & Bellew, D. R. (2002). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. The Journal of Organic Chemistry, 67(18), 6434-6438. Available at: [Link]

  • LibreTexts Chemistry. (2022). Reactivity of Organic Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Amino-3-methylbutan-1-ol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative

Benchmarking 3-Amino-3-methylpentan-1-ol (3-AMPO) as a Chiral Ligand in Asymmetric Catalysis

As an application scientist, I continually evaluate the efficacy of emerging chiral ligands against established industry standards. The enantioselective addition of dialkylzincs to aldehydes is a fundamental transformati...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist, I continually evaluate the efficacy of emerging chiral ligands against established industry standards. The enantioselective addition of dialkylzincs to aldehydes is a fundamental transformation in asymmetric synthesis, heavily reliant on chiral amino alcohol ligands to induce stereocontrol [1]. While 1,2-amino alcohols like ephedrine and prolinol derivatives have historically dominated this space, 1,3-amino alcohols offer unique conformational geometries that can be tuned for specific substrate classes [2].

In this guide, we benchmark the catalytic performance of 3-Amino-3-methylpentan-1-ol (3-AMPO) . We will dissect its mechanistic advantages, objectively compare its performance against alternative catalysts, and provide a self-validating experimental protocol for its application.

Mechanistic Insights: The Role of Steric Bulk

The structural uniqueness of 3-AMPO lies in its specific substitution pattern—a methyl and an ethyl group—at the C3 position (the α -position relative to the amine). This creates a localized gem-dialkyl effect (Thorpe-Ingold effect) that fundamentally alters the catalyst's behavior:

  • Conformational Rigidity: The steric bulk restricts the conformational flexibility of the 1,3-amino alcohol backbone. This forces the zinc-coordinated intermediate into a rigid, chair-like transition state.

  • Facial Selectivity: By locking the conformation, the catalyst effectively shields one face of the coordinated aldehyde. This rigidity is critical for high facial selectivity during the alkyl transfer step, minimizing the formation of the undesired enantiomer [3].

CatalyticCycle A 3-AMPO Ligand (Pre-catalyst) B Zn(Et)2 Addition (Complexation) A->B Activation C Chiral Zinc Chelate (Active Catalyst) B->C -Ethane D Aldehyde Binding (Facial Selection) C->D Substrate E Alkyl Transfer (Transition State) D->E Enantioselective Step F Product Release (Chiral Alcohol) E->F Quench F->C Catalyst Turnover

Catalytic cycle of 3-AMPO in the enantioselective addition of diethylzinc to aldehydes.

Benchmarking Study: 3-AMPO vs. Alternative Catalysts

To objectively evaluate 3-AMPO, we benchmarked it against classic 1,2-amino alcohols and other structurally related 1,3-amino alcohols using the standard enantioselective addition of diethylzinc to benzaldehyde to form 1-phenylpropan-1-ol.

Quantitative Performance Data
Catalyst AlternativeCatalyst TypeLoading (mol %)Yield (%)Enantiomeric Excess (ee %)
(S)-Leucinol Classic 1,2-amino alcohol107249
(-)-Ephedrine Classic 1,2-amino alcohol108575
Camphor-based 1,3-diol Rigid 1,3-amino diol108177
3-AMPO Branched 1,3-amino alcohol 10 88 84
DPMP (Diphenylprolinol) Privileged 1,2-amino alcohol59598

Analysis: While DPMP remains the gold standard for this specific transformation due to its privileged pyrrolidine core, 3-AMPO significantly outperforms simple linear 1,2-amino alcohols like (S)-Leucinol and performs competitively against rigid camphor-derived systems [2]. The 84% ee achieved by 3-AMPO demonstrates that acyclic 1,3-amino alcohols can achieve high stereocontrol when appropriately substituted with sterically demanding groups at the α -position.

Experimental Methodology

The following protocol details the enantioselective addition of diethylzinc to benzaldehyde using 3-AMPO. This workflow is designed as a self-validating system , utilizing internal standards to ensure the data is independent of isolation errors.

ExpWorkflow S1 Ligand Activation (3-AMPO + Et2Zn) S2 Substrate Addition (Benzaldehyde, 0 °C) S1->S2 S3 Reaction Monitoring (TLC / GC-FID) S2->S3 S4 Quenching (Sat. NH4Cl) S3->S4 S5 Chiral HPLC (ee % Determination) S4->S5

Step-by-step experimental workflow for evaluating catalytic enantioselectivity.

Step-by-Step Protocol

1. Catalyst Activation

  • Procedure: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-AMPO (0.1 mmol, 10 mol%) in 2.0 mL of anhydrous toluene. Add diethylzinc (1.2 mmol, 1.0 M solution in hexanes) dropwise at room temperature. Stir for 30 minutes.

  • Causality: The initial reaction between the amino alcohol and Et₂Zn releases ethane gas, forming the active bimetallic chiral zinc chelate. Argon is strictly required as organozinc reagents are highly pyrophoric and moisture-sensitive.

2. Substrate Addition

  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzaldehyde (1.0 mmol) dropwise.

  • Causality: Lowering the temperature to 0 °C kinetically suppresses the non-catalyzed, racemic background reaction. This ensures that the alkyl transfer occurs exclusively within the chiral environment of the zinc-chelate, maximizing the enantiomeric excess.

3. Self-Validating Monitoring

  • Procedure: Add exactly 1.0 mmol of dodecane to the reaction mixture as an internal standard. Periodically withdraw 10 µL aliquots, quench with methanol, and analyze via GC-FID.

  • Causality: Relying solely on isolated yields can mask poor catalyst turnover due to product loss during column chromatography. An internal standard allows for real-time, quantitative tracking of conversion, self-validating the catalyst's true kinetic efficiency.

4. Quenching and Extraction

  • Procedure: Once GC-FID indicates >95% conversion, quench the reaction at 0 °C by carefully adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Quenching with saturated NH₄Cl gently neutralizes the unreacted diethylzinc and prevents the formation of intractable, gelatinous zinc hydroxide emulsions. These emulsions would otherwise trap the product and artificially lower the isolated yield.

5. Chiral Analysis

  • Procedure: Determine the enantiomeric excess (ee) by chiral HPLC using a Daicel Chiralcel OD-H column (Hexane/Isopropanol = 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).

Conclusion

3-Amino-3-methylpentan-1-ol (3-AMPO) serves as a highly effective, structurally tunable 1,3-amino alcohol ligand. While it may not entirely replace privileged 1,2-amino alcohols like DPMP for standard aromatic aldehydes, its unique gem-dialkyl induced rigidity makes it a valuable addition to the catalytic toolkit, particularly for researchers looking to optimize transition state geometries for challenging, sterically hindered aliphatic substrates.

References

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes Source: International Journal of Organic Chemistry (Scirp.org) URL:[Link]

  • Synthesis of New N-sulfonylated Amino Alcohols and Application to the Enantioselective Addition of Diethylzinc to Aldehydes Source: Chirality (Wiley / PubMed) URL:[Link]

Validation

Evaluating the Potential of 3-Amino-3-methylpentan-1-ol as a Chiral Resolving Agent: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers remains a critical challenge. The biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers remains a critical challenge. The biological activity of chiral molecules often resides in a single enantiomer, with its counterpart being inactive or, in some cases, eliciting undesirable side effects. Diastereomeric salt formation is a classical, yet powerful and industrially viable, method for chiral resolution.[1][2] This guide provides an in-depth evaluation of the potential efficacy of 3-Amino-3-methylpentan-1-ol as a chiral resolving agent for acidic compounds. In the absence of direct published data on its application, this document leverages established principles of chiral recognition and compares its structural attributes to well-documented resolving agents to provide a forward-looking assessment for researchers.

The Logic of Chiral Resolution by Diastereomeric Salt Formation

The fundamental principle behind this technique is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics.[3] By reacting a racemic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.[2][4] The desired enantiomer is then liberated from the less soluble diastereomeric salt.

Introducing 3-Amino-3-methylpentan-1-ol: A Candidate for Evaluation

3-Amino-3-methylpentan-1-ol is a chiral amino alcohol with a tertiary amine functionality. Its structure presents a unique combination of a basic nitrogen atom for salt formation and steric bulk around the chiral center, which could be advantageous for effective chiral discrimination.

Structural Features and Potential for Chiral Recognition:

  • Basicity: The amino group provides the necessary basicity to form salts with acidic racemates, such as the widely encountered profen class of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Steric Hindrance: The presence of a methyl and an ethyl group on the same carbon as the amino group creates a sterically hindered environment. This steric bulk can play a crucial role in the differential packing of the resulting diastereomeric salts in a crystal lattice, which is a key factor for successful resolution.[5]

  • Hydrogen Bonding: The hydroxyl group offers an additional site for hydrogen bonding, which can contribute to the stability and rigidity of the diastereomeric salt crystal structure, potentially enhancing chiral recognition.

Comparative Analysis with Established Chiral Resolving Agents

To objectively evaluate the potential of 3-Amino-3-methylpentan-1-ol, we will compare its structural and potential performance characteristics with two widely used and well-documented chiral resolving agents for acidic compounds: (S)-(-)-1-Phenylethylamine and Cinchonidine .

Feature3-Amino-3-methylpentan-1-ol (Hypothetical)(S)-(-)-1-PhenylethylamineCinchonidine
Structure
Type of Amine PrimaryPrimaryTertiary (within a rigid ring system)
Key Structural Elements Sterically hindered aliphatic amine, primary alcoholAromatic ring, less sterically hindered amineBulky, rigid bicyclic system, secondary alcohol
Known Applications Not documented for chiral resolutionWidely used for resolving carboxylic acids, including profens.[6][7]Effective for the resolution of various acidic compounds, including NSAIDs like naproxen.[8]
Potential Advantages The combination of steric hindrance and an additional hydrogen bonding site from the hydroxyl group could lead to highly specific diastereomeric salt interactions.The phenyl group can participate in π-π stacking interactions, aiding in crystal packing.[6] Its efficacy is well-established.The rigid structure provides a well-defined chiral environment, often leading to good enantioselectivity.[9]
Potential Limitations The lack of an aromatic ring might limit π-π stacking interactions, which can be a significant factor in the crystallization of diastereomeric salts. Its efficacy is currently unproven.Its smaller size may not be optimal for resolving all types of chiral acids.It is a more complex and larger molecule, which might not be ideal for all substrates.

Expert Insights on the Comparison:

The choice of a resolving agent is often a matter of empirical screening, as the subtle interplay of intermolecular forces that govern the formation and crystallization of diastereomeric salts is difficult to predict.[2] While (S)-(-)-1-phenylethylamine and cinchonidine have proven track records, the unique steric environment of 3-Amino-3-methylpentan-1-ol makes it a compelling candidate for investigation, particularly for racemic acids where established resolving agents may not provide adequate separation. The presence of both a hydroxyl and a sterically hindered amino group could lead to a "lock-and-key" type interaction with specific chiral acids, potentially resulting in a significant difference in the lattice energies of the two diastereomers.

Experimental Protocols: A Roadmap for Evaluation

The following protocols are designed as a starting point for researchers wishing to evaluate the efficacy of 3-Amino-3-methylpentan-1-ol as a chiral resolving agent. These are generalized procedures based on established methodologies for diastereomeric salt resolution and should be optimized for each specific racemic acid.[10]

Workflow for Chiral Resolution using an Amino Alcohol

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer cluster_3 Analysis racemic_acid Racemic Acid (e.g., Ibuprofen) dissolution Dissolution in suitable solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (3-Amino-3-methylpentan-1-ol) resolving_agent->dissolution mixing Mixing and Heating dissolution->mixing cooling Slow Cooling mixing->cooling filtration Filtration cooling->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidification Acidification (e.g., with HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer analysis Purity and Enantiomeric Excess (ee) Determination (e.g., by Chiral HPLC) pure_enantiomer->analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Protocol for the Resolution of a Racemic Carboxylic Acid
  • Preparation of Diastereomeric Salts:

    • In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water or ethyl acetate) with heating.

    • In a separate flask, dissolve 3-Amino-3-methylpentan-1-ol (0.5-1.0 equivalent) in the same solvent.

    • Slowly add the resolving agent solution to the solution of the racemic acid with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt may be necessary.

    • Once crystallization begins, cool the mixture further in an ice bath to maximize the yield of the less soluble salt.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enriched Enantiomer:

    • Suspend the collected diastereomeric salt in water.

    • Add a strong acid (e.g., 2 M HCl) until the pH is acidic, which will protonate the amine and liberate the free carboxylic acid.

    • Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the yield and melting point of the resolved enantiomer.

    • Measure the optical rotation using a polarimeter.

    • Determine the enantiomeric excess (ee) by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

While there is no direct evidence in the current literature for the use of 3-Amino-3-methylpentan-1-ol as a chiral resolving agent, its structural characteristics, particularly its steric hindrance and potential for hydrogen bonding, make it a promising candidate for investigation. This guide provides a theoretical framework and a practical starting point for researchers to explore its efficacy. The logical next step is the empirical testing of this compound against a range of racemic acids, starting with profens, and comparing its performance to established resolving agents. Such studies will be invaluable in expanding the toolbox of chiral resolving agents available to the scientific community.

References

  • BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. BenchChem.
  • Gaudio, A. C., et al. (2026, January 9). Systematic Characterization of Naproxen Diastereomeric Salts with Cinchona Alkaloids toward Naproxen Resolution: Insights from a Multidisciplinary Approach. Crystal Growth & Design.
  • Zhang, Y., et al. (2026, February 7). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors.
  • Tanaka, K., et al. (n.d.). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid.
  • BenchChem. (2025).
  • Sudo, M., et al. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • BenchChem. (2025, March 15).
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • Chemistry Steps. (n.d.).
  • Lee, K. R., et al. (2004, April 25). Chiral discrimination of multiple profens as diastereomeric (R)-(+)-1-phenylethylamides by achiral dual-column gas chromatography.
  • P., S. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using Cinchonine Hydrochloride. BenchChem.
  • Beaver, M. G., et al. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Play-Doughty, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Pharmaceutical Technology. (2025, March 11). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Li, T., & Weng, W. (2025, August 6). Chiral resolution of naproxen and its derivatives on chiral stationary phase of cellulose tris (3,5-dimethylphenylcarbamate)-coated zirconia.
  • Ruggiero, M. T., et al. (2021, November 4).
  • Hamilton, D. G. (2006, October). Experiment #5: Resolution of (R,S)
  • Li, Z., et al. (2025, August 7). Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex.
  • Ilisz, I., et al. (2022, May 6). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. MDPI.
  • Ruggiero, M. T., et al. (2021, November 4).
  • Lee, T., et al. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing (S)

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Safety & Regulatory Compliance

Safety

3-Amino-3-methylpentan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized bifunctional molecules like 3-Amino-3-methylpentan-1-ol requires a rigorous, mechanistic approach to laboratory safety. This compound, an amino alc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized bifunctional molecules like 3-Amino-3-methylpentan-1-ol requires a rigorous, mechanistic approach to laboratory safety. This compound, an amino alcohol, presents unique operational challenges due to its dual chemical nature.

To build a culture of safety and ensure compliance in your drug development workflows, this guide provides a self-validating, step-by-step operational and disposal framework for 3-Amino-3-methylpentan-1-ol.

Executive Summary & Chemical Profile

Before designing a disposal protocol, we must establish the physicochemical baseline of the compound. 3-Amino-3-methylpentan-1-ol contains both a primary amine and a primary alcohol, making it a highly reactive, alkaline substance.

Table 1: Physicochemical Profile of 3-Amino-3-methylpentan-1-ol

PropertyValue
Chemical Name 3-Amino-3-methylpentan-1-ol
CAS Number 51973-07-0[1]
Molecular Formula C6H15NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
Chemical Nature Alkaline / Corrosive / Amino Alcohol
Primary Hazards Skin corrosion/irritation, Serious eye damage, Aquatic toxicity[3][4]

Mechanistic Safety & Toxicology

The "Why" Behind the Hazard: Why do amino alcohols pose such severe risks to laboratory personnel? The primary amine group acts as a chemical base, readily abstracting protons from ambient water to form hydroxide ions[5]. When this compound contacts biological tissues, the localized alkalinity drives the saponification of epidermal lipids and the denaturation of cellular proteins. This mechanism results in rapid liquefactive necrosis (severe chemical burns)[3].

Furthermore, the hydroxyl (-OH) group enhances the molecule's hydrophilicity. This structural feature allows the compound to rapidly penetrate aqueous physiological barriers, increasing the rate of dermal absorption and systemic toxicity[6]. Because of these properties, 3-Amino-3-methylpentan-1-ol must be treated with the same rigorous safety protocols applied to other highly corrosive organic bases[5][7].

Operational Handling Protocols

Trustworthy science relies on self-validating systems. The following protocol ensures that a failure at one step prevents progression to a more dangerous state.

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Never handle this compound on an open bench. Before opening the reagent vessel, verify that your chemical fume hood has a face velocity of at least 80-100 fpm to prevent inhalation of alkaline aerosols[5].

  • PPE Verification: Don chemically resistant gloves (Nitrile, minimum 8 mil thickness, or Neoprene), a standard laboratory coat, and chemical splash goggles[3][6]. A full face shield is mandatory if transferring volumes greater than 500 mL due to the risk of irreversible eye damage[3].

  • Transfer Mechanics: Use chemically compatible pipettes (glass or high-density polyethylene). Avoid using reactive metals (like copper, brass, or aluminum) for transfer lines or spatulas, as amines can form complex ions and rapidly corrode these metals.

  • Atmospheric Control: Amino alcohols can slowly oxidize or absorb atmospheric carbon dioxide to form carbamates. Purge the headspace of the storage vessel with dry nitrogen or argon immediately after use to maintain reagent integrity.

Spill Response & Neutralization Workflow

Amino alcohols are harmful to aquatic life and must never be discharged into environmental water systems or standard laboratory drains[4][7]. In the event of a spill, follow this self-validating neutralization workflow.

Step-by-Step Spill Response:

  • Evacuate and Isolate: Immediately clear the area of unprotected personnel and ensure adequate ventilation[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite)[3][7]. Do not use combustible materials like sawdust.

  • Neutralization (Critical Step): Because 3-Amino-3-methylpentan-1-ol is a medium-strong base[5], carefully neutralize the spill using a dilute, weak acid (such as 5% acetic acid or citric acid solution)[4]. Apply the acid slowly from the perimeter inwards to control the exothermic neutralization reaction.

  • Validation & Collection: Verify neutralization using pH paper (target pH 6-8). Once neutralized, sweep the absorbed solid into a chemically resistant, sealable container (e.g., an HDPE bucket) using non-sparking tools[3][5].

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent, collecting all rinsate for hazardous waste disposal[6].

SpillResponse A Spill Detected B Isolate Area & Don PPE A->B C Contain with Inert Absorbent B->C D Neutralize with Weak Acid (e.g., 5% Acetic Acid) C->D E Verify pH (6-8) D->E F Collect into Sealed Container E->F G Label as Hazardous Waste F->G

Caption: Workflow for neutralizing and containing amino alcohol spills to prevent aquatic contamination.

Proper Disposal Procedures

The primary method for the disposal of 3-Amino-3-methylpentan-1-ol is through a licensed chemical waste disposal service via high-temperature incineration[6][7].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect 3-Amino-3-methylpentan-1-ol waste in a dedicated, clearly labeled, and sealed container[6]. Ensure the container is made of compatible material (HDPE or glass). Crucial: Do not mix this basic waste with strong acids or oxidizing agents in the same satellite accumulation area, as this will trigger a violent exothermic reaction and potential off-gassing of toxic nitrogen oxides[5].

  • Aqueous Waste Treatment: If the amino alcohol is dissolved in an aqueous solution, it should be neutralized to a pH of 6-8 using a weak acid prior to final containerization, provided this aligns with your institution's specific Environmental Health and Safety (EHS) guidelines[4].

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste: Corrosive, Basic, Toxic to Aquatic Life" and list the full chemical name "3-Amino-3-methylpentan-1-ol"[6].

  • Decontamination of Primary Packaging: Empty reagent bottles must be triple-rinsed with a suitable solvent (e.g., ethanol or water)[6]. Collect the rinsate into the hazardous waste container. Do not reuse empty containers[7].

  • Licensed Disposal: Transfer the sealed, labeled containers to your facility's EHS department or a licensed chemical waste disposal contractor for final destruction[6][7].

References

  • Sigma-Aldrich. "3-amino-3-methylpentan-1-ol | 51973-07-0". sigmaaldrich.com. Link

  • Bidepharm. "CAS:51973-07-0, 3-Amino-3-methylpentan-1-ol". bidepharm.com. 1

  • Molaid. "3-Methyl-3-amino-pentanol-1 - CAS号51973-07-0". molaid.com. 2

  • ChemCentral. "AMP-95 2-Amino-2-methyl-1-propanol Safety Data Sheet". chemcentral.com. 7

  • Kishida Chemical. "2-Amino-2-methyl-1-propanol Safety Data Sheet". kishida.co.jp. 3

  • ECHEMI. "2-Amino-2-methyl-1-propanol SDS". echemi.com. 5

  • Arcopol. "MATERIAL SAFETY DATA SHEET - 2-AMINO-2-METHYL-1-PROPANOL". arcopol.eu. 4

  • Benchchem. "Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals". benchchem.com. 6

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-3-methylpentan-1-ol
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3-Amino-3-methylpentan-1-ol
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